H-Leu-OMe.HCl
Description
The exact mass of the compound Methyl L-leucinate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522846. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCBMODXGJOKD-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226161 | |
| Record name | Methyl L-leucinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7517-19-3 | |
| Record name | Leucine methyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7517-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-leucinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-leucinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of L-Leucine Methyl Ester Hydrochloride (H-Leu-OMe.HCl)
L-Leucine methyl ester hydrochloride (this compound) is a crucial derivative of the essential amino acid L-leucine. It serves as a fundamental building block in peptide synthesis and is a key intermediate in the development of various pharmaceutical compounds[1][2][3]. The protection of the carboxylic acid as a methyl ester allows for selective reactions at the amino group, making it an indispensable tool in medicinal chemistry and organic synthesis[4][5]. This guide provides a comprehensive overview of its synthesis and the analytical methods used for its characterization.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the esterification of L-leucine. Several methods are commonly employed, with the choice often depending on scale, available reagents, and desired purity.
Fischer-Speier Esterification with an Acid Catalyst
The most traditional method is the Fischer-Speier esterification, which involves reacting L-leucine with methanol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) gas or sulfuric acid (H₂SO₄)[2][6]. The reaction drives the equilibrium towards the ester product.
Thionyl Chloride Method
A highly effective method involves the use of thionyl chloride (SOCl₂) in methanol[4][5]. Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method is often favored for its high yields and the convenient generation of the necessary acid catalyst[7][8].
Trimethylchlorosilane (TMSCl) Method
A more modern and operationally simpler approach utilizes trimethylchlorosilane (TMSCl) in methanol[4][9]. This method offers mild reaction conditions, good to excellent yields, and avoids the use of highly corrosive reagents like thionyl chloride or bubbling HCl gas, making it a convenient alternative[4][5][8].
Summary of Synthesis Methods
| Method | Reagents | Key Advantages | Typical Yield | Reference |
| Fischer-Speier Esterification | L-Leucine, Methanol, HCl (gas) or H₂SO₄ | Well-established, cost-effective | Good to Excellent | [2][6] |
| Thionyl Chloride | L-Leucine, Methanol, Thionyl Chloride (SOCl₂) | High yields, in situ catalyst generation | Excellent | [7][10] |
| Trimethylchlorosilane (TMSCl) | L-Leucine, Methanol, Trimethylchlorosilane (TMSCl) | Mild conditions, operational simplicity, high yields | 95-98% | [9] |
Experimental Protocols
Synthesis via Trimethylchlorosilane (TMSCl) Method
This protocol is adapted from a reported facile synthesis method[9].
Materials:
-
L-leucine (1 equivalent)
-
Methanol (MeOH), anhydrous
-
Trimethylchlorosilane (TMSCl) (2 equivalents)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Place L-leucine (e.g., 3.0 g, 22.87 mmol) into a clean, dry round bottom flask.
-
Add anhydrous methanol (e.g., 60 mL) to dissolve the L-leucine.
-
Slowly add trimethylchlorosilane (e.g., 6.0 mL, 47.27 mmol) to the solution in a dropwise manner while stirring. An exothermic reaction may be observed.
-
Stir the resulting solution at room temperature for approximately 8-12 hours[9].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess solvent and volatile reagents under reduced pressure using a rotary evaporator.
-
The resulting white solid is the desired product, L-Leucine methyl ester hydrochloride[9]. The product can be further purified by trituration with diethyl ether if necessary[10].
Characterization Protocols
a) Melting Point Determination:
-
Place a small amount of the dried, crystalline product into a capillary tube.
-
Use a standard melting point apparatus to determine the temperature range over which the solid melts. The literature value is typically in the range of 145-155 °C[1][11][12].
b) Optical Rotation Measurement:
-
Prepare a solution of known concentration (e.g., c = 2 in H₂O)[11][12].
-
Use a polarimeter to measure the optical rotation of the solution at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
The specific rotation [α] is a key indicator of enantiomeric purity[13][14][15].
c) NMR Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectrum will show characteristic peaks for the methyl ester protons, the alpha-hydrogen, and the protons of the isobutyl side chain[10][16].
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. This will show distinct signals for the carbonyl carbon, the alpha-carbon, the methoxy carbon, and the carbons of the isobutyl group[10][17].
d) FT-IR Spectroscopy:
-
Prepare a sample (e.g., as a KBr pellet or using an ATR accessory).
-
Acquire the infrared spectrum. Key characteristic peaks include the C=O stretch of the ester (around 1735-1750 cm⁻¹), N-H stretches of the ammonium salt, and C-H stretches[10].
e) Mass Spectrometry (MS):
-
Use a suitable ionization technique (e.g., Electrospray Ionization, ESI).
-
The mass spectrum will show the molecular ion peak corresponding to the free base form of the molecule ([M+H]⁺)[10][18].
Characterization Data
The identity and purity of synthesized this compound are confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][10][11] |
| Molecular Weight | 181.66 g/mol | [11][12][19] |
| Appearance | White to off-white crystalline powder | [1][3][12] |
| Melting Point | 150-153 °C (decomposes) | [3][11] |
| Specific Optical Rotation | [α]²⁰/D = +12° to +14° (c=2, H₂O) | [3][11] |
| Purity (HPLC) | ≥98% | [1] |
Spectroscopic Data
| Technique | Observed Data / Characteristic Peaks | Reference |
| ¹H NMR (DMSO-d₆) | δ ~8.5 (br s, 3H, NH₃⁺), ~4.0 (t, 1H, α-CH), ~3.7 (s, 3H, OCH₃), ~1.7 (m, 2H, β-CH₂), ~1.5 (m, 1H, γ-CH), ~0.9 (d, 6H, δ-CH₃) | [10] |
| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O), ~52 (α-C), ~52 (OCH₃), ~40 (β-C), ~24 (γ-C), ~22 (δ-C) | [10][17] |
| FT-IR (cm⁻¹) | ~2960 (C-H stretch), ~1735 (C=O ester stretch), ~1517 (N-H bend) | [10] |
| Mass Spec. (ESI-MS) | m/z: 146.1 ([M+H]⁺) | [10] |
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 12. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 13. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. rsc.org [rsc.org]
- 17. spectrabase.com [spectrabase.com]
- 18. A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
The Core Mechanism of H-Leu-OMe.HCl: A Lysosomotropic Journey to Cell Death
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl), a lysosomotropic agent with selective cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic pathways related to lysosomal function and targeted cell death. We will delve into the molecular intricacies of its activation, the subsequent signaling cascades, and provide detailed experimental protocols for its study.
Executive Summary
This compound is a cell-permeable amino acid ester that exhibits potent cytotoxicity, primarily against cells of the hematopoietic lineage, including cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and monocytes. Its mechanism is not direct but relies on its conversion within the acidic environment of lysosomes into a more complex and membranolytic molecule. The key to its action and selectivity is the lysosomal enzyme Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. In cells with high DPPI activity, H-Leu-OMe's dipeptide condensation product, L-leucyl-L-leucine methyl ester (LeuLeuOMe), is rapidly polymerized into larger (Leu-Leu)n-OMe molecules. These polymers accumulate and disrupt the lysosomal membrane, leading to the release of cathepsins and other hydrolases into the cytosol. This lysosomal membrane permeabilization (LMP) is a critical event that initiates a downstream cascade, culminating in either apoptotic or necrotic cell death, depending on the cell type and the extent of lysosomal damage.
The Molecular Mechanism of Action
The action of this compound can be dissected into a series of sequential events, beginning with its entry into the cell and culminating in the execution of cell death programs.
Cellular Uptake and Lysosomal Accumulation
Being a weak base, this compound readily crosses the plasma membrane. Once inside the cell, it is protonated and trapped within acidic organelles, primarily the lysosomes. This process, known as lysosomotropism, leads to its accumulation within these vesicles.
Enzymatic Activation by Dipeptidyl Peptidase I (DPPI)
The pivotal step in the activation of this compound's cytotoxic potential is its conversion into L-leucyl-L-leucine methyl ester (LeuLeuOMe). Inside the lysosome, the high concentration of LeuLeuOMe serves as a substrate for the enzyme Dipeptidyl Peptidase I (DPPI/Cathepsin C).[1][2][3] DPPI catalyzes the polymerization of LeuLeuOMe into larger, insoluble and membranolytic (Leu-Leu)n-OMe peptides where 'n' is typically greater than or equal to three.[1] The selective toxicity of LeuLeuOMe towards certain immune cells is attributed to the high expression levels of DPPI in these cells.[1]
Lysosomal Membrane Permeabilization (LMP)
The accumulation of these membranolytic polymers leads to the destabilization and eventual rupture of the lysosomal membrane.[2] This event, termed Lysosomal Membrane Permeabilization (LMP), is the point of no return in the action of this compound.
Induction of Cell Death
The release of the lysosomal contents into the cytosol triggers cell death. The mode of cell death is cell-type and concentration-dependent.
-
Apoptosis: In many cell types, including the HL-60 human promyelocytic leukemia cell line, the release of lysosomal proteases, such as cathepsins, into the cytosol initiates the apoptotic cascade.[4] These cathepsins can activate pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of effector caspases like caspase-3. The activation of caspase-3 is a key event that orchestrates the execution phase of apoptosis, including DNA fragmentation.
-
Necrosis: At higher concentrations or in cell types that are less prone to apoptosis, the massive and rapid disruption of lysosomes leads to widespread cellular damage and necrotic cell death.
The following diagram illustrates the core mechanism of action of this compound.
Quantitative Data on Cytotoxicity
The cytotoxic effects of L-leucyl-L-leucine methyl ester (LeuLeuOMe) have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes available data, though it should be noted that direct comparative studies across a wide range of cell lines in a single report are limited.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time | Reference |
| Various Cancer Cell Lines | ||||
| A549 | Human Lung Carcinoma | 18.3 ± 0.8 | Not Specified | [5] |
| HeLa | Human Cervical Cancer | 20.1 ± 2.1 | Not Specified | [5] |
| Hematopoietic Cell Lines | ||||
| HL-60 | Human Promyelocytic Leukemia | 5-15 (for similar Ru complexes) | 24 h | [6] |
| K562 | Human Chronic Myeloid Leukemia | >10% (for related solvents) | 24, 48, 72 h | [7] |
| Jurkat | Human T-cell Leukemia | >10% (for related solvents) | 24, 48, 72 h | [7] |
| Immune Cells | ||||
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Mixed Lymphocytes | >1000 | Brief preincubation | [8] |
Note: The IC50 values for HL-60, K562, and Jurkat cells are inferred from studies on related compounds or solvents and may not directly reflect the potency of LeuLeuOMe. The value for PBMCs indicates the concentration at which irreversible loss of NK function was observed.
Detailed Experimental Protocols
To facilitate further research into the mechanism of this compound, this section provides detailed protocols for key experiments.
Assessment of Lysosomal Membrane Permeabilization (LMP) by Acridine Orange Staining
This protocol is used to visualize the integrity of the lysosomal membrane. Acridine orange (AO) is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates LMP.
Experimental Workflow:
Immunofluorescence for Cytosolic Cathepsin D Release
This method visualizes the translocation of cathepsin D from the lysosomes to the cytosol, a direct consequence of LMP.
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound or LeuLeuOMe for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% donkey serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Cathepsin D (e.g., rabbit anti-Cathepsin D) diluted in 2% donkey serum in PBS overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 568 donkey anti-rabbit IgG) diluted in 2% donkey serum in PBS for 1 hour at room temperature in the dark.[9]
-
Counterstaining and Mounting: Wash three times with PBS. Optionally, counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, cathepsin D will show a punctate, granular staining pattern characteristic of lysosomes. Upon treatment and LMP, the staining will become diffuse throughout the cytoplasm.[10][11]
Caspase-3 Activity Assay
This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with this compound or LeuLeuOMe to induce apoptosis. Harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes. Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the Bradford assay.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from the cell lysate to each well. Add 2x Reaction Buffer containing 10mM DTT.
-
Substrate Addition: Initiate the reaction by adding the caspase-3 substrate, DEVD-pNA (p-nitroanilide).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The cleavage of the DEVD-pNA substrate by active caspase-3 releases pNA, which produces a yellow color. The absorbance is directly proportional to the caspase-3 activity.
Conclusion
The mechanism of action of this compound is a well-defined process centered on its lysosomotropic properties and subsequent enzymatic activation. Its selective cytotoxicity towards immune cells with high DPPI expression makes it a valuable tool for immunological research and a potential starting point for the development of targeted immunosuppressive therapies. The experimental protocols provided herein offer a robust framework for investigating the intricate details of lysosome-dependent cell death pathways. Further research into the precise molecular players downstream of cathepsin release and the factors that dictate the switch between apoptosis and necrosis will undoubtedly provide deeper insights into the therapeutic potential of modulating lysosomal function.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Dual Detection of Nucleolytic and Proteolytic Markers of Lysosomal Cell Death: DNase II-Type Breaks and Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
H-Leu-OMe.HCl: A Deep Dive into its Dichotomous Role in Inducing Apoptosis and Necrosis
For Researchers, Scientists, and Drug Development Professionals
L-Leucyl-L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl), a lysosomotropic agent, has garnered significant interest within the scientific community for its potent ability to induce cell death. Its unique mechanism of action, which hinges on the disruption of lysosomal integrity, positions it as a valuable tool for studying cell death pathways and as a potential therapeutic agent. This technical guide provides an in-depth exploration of the dual roles of this compound in triggering two distinct forms of cell death: apoptosis, a programmed and controlled process, and necrosis, a more chaotic and inflammatory form of cellular demise.
Core Mechanism: Lysosomal Membrane Permeabilization
The primary intracellular target of this compound is the lysosome. Upon entering the cell, it is taken up into these acidic organelles.[1] Within the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, metabolizes this compound into membranolytic metabolites, (Leu-Leu)n-OMe, where n is greater than or equal to 3.[2][3] These products accumulate and cause destabilization and permeabilization of the lysosomal membrane, an event termed lysosomal membrane permeabilization (LMP).[4][5][6] This disruption is a critical juncture that dictates the cell's fate, leading it down the path of either apoptosis or necrosis.
The acidic environment of the lysosome is crucial for the cytotoxic effects of this compound, as raising the lysosomal pH can diminish its uptake and subsequent cell-killing activity.[7]
The Fork in the Road: Apoptosis vs. Necrosis
The decision between apoptosis and necrosis following this compound-induced LMP is often dependent on the extent of the lysosomal damage and the specific cell type. Generally, a limited and controlled release of lysosomal contents can initiate the highly regulated apoptotic cascade, whereas widespread lysosomal rupture and a massive efflux of lytic enzymes can lead to rapid cellular breakdown characteristic of necrosis.
Induction of Apoptosis: A Cathepsin- and Caspase-Driven Cascade
Following partial LMP, specific lysosomal proteases, primarily cathepsins, are released into the cytosol. This event triggers a cascade of signaling events that converge on the mitochondria, ultimately leading to apoptosis.[4][6]
The key steps in this compound-induced apoptosis include:
-
Cathepsin Release and Action : Cathepsins, once in the cytosol, can cleave the pro-apoptotic Bcl-2 family member Bid into its truncated form, tBid.[6] Concurrently, they can degrade anti-apoptotic Bcl-2 family members such as Bcl-2, Bcl-xL, and Mcl-1.[6] This dual action shifts the balance towards mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Pathway Activation : MOMP leads to the release of cytochrome c from the mitochondria into the cytosol.[8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[8][9]
-
Executioner Caspase Activation : Activated caspase-9 then activates the executioner caspase, caspase-3.[1][10] Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][8]
Interestingly, there is some debate in the literature regarding the release of cathepsins. Some studies suggest that instead of a cytosolic release, this compound may cause the inactivation and degradation of cathepsins within the permeabilized lysosomes.[5] Regardless of the exact location of their action, the activity of cathepsin C is considered a crucial upstream event.[4][5]
The apoptotic pathway induced by this compound is sensitive to inhibitors of both cathepsins (e.g., E-64d) and caspases (e.g., z-VAD-fmk), highlighting the central roles of these proteases.[6][10]
Triggering Necrosis: Overwhelming Cellular Damage
In contrast to the controlled process of apoptosis, necrosis is a more passive and inflammatory form of cell death. High concentrations of this compound can lead to extensive lysosomal rupture, causing a massive and uncontrolled release of hydrolytic enzymes into the cytoplasm. This overwhelming cellular damage leads to the rapid digestion of cellular components, loss of membrane integrity, and ultimately, cell lysis.[7][11] This process is morphologically distinct from apoptosis and is characterized by cell swelling and rupture.[12]
Quantitative Data on this compound-Induced Cell Death
The concentration of this compound and the cell type are critical determinants of the cellular response. The following table summarizes quantitative data from various studies.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HeLa | > 4 mM | 18 hours | Induction of apoptosis | [13] |
| Calu-1 | Dose-dependent | Not specified | Cytotoxicity | [10] |
| NCI-H460 | Dose-dependent | Not specified | Cytotoxicity | [10] |
| HL-60 | Not specified | Not specified | Induction of apoptosis | [1] |
| Trypanosoma brucei | Not specified | Not specified | Necrotic cell death | [7] |
Experimental Protocols for Studying this compound-Induced Cell Death
A variety of experimental techniques are employed to investigate the mechanisms of this compound-induced apoptosis and necrosis.
Assessment of Cell Viability and Cytotoxicity
-
MTT Assay : This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Lactate Dehydrogenase (LDH) Release Assay : This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of necrosis and late apoptosis.[14]
-
Culture cells and treat with this compound as described above.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate and NAD+.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Measure the formation of NADH by absorbance at 340 nm.
-
Detection and Quantification of Apoptosis vs. Necrosis
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry : This is a widely used method to distinguish between viable, apoptotic, and necrotic cells.[15][16]
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
-
-
Hoechst 33342 and Propidium Iodide Staining : This method uses fluorescent DNA-binding dyes to differentiate cell populations.[17][18]
-
Incubate treated cells with Hoechst 33342 and PI.
-
Analyze by fluorescence microscopy or flow cytometry.
-
Viable cells : Low blue fluorescence.
-
Apoptotic cells : Bright blue fluorescence due to condensed chromatin.
-
Dead (necrotic/late apoptotic) cells : Red fluorescence due to PI uptake.[17]
-
-
Investigation of Signaling Pathways
-
Caspase Activity Assays : These assays measure the activity of key apoptotic proteases.
-
Prepare cell lysates from treated and untreated cells.
-
Incubate the lysates with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3 or caspase-9).
-
Measure the fluorescence or absorbance to determine caspase activity.
-
-
Western Blotting : This technique is used to detect changes in the levels of proteins involved in the apoptotic pathway (e.g., Bcl-2 family members, cytochrome c, cleaved caspases).
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific to the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Lysosomal Integrity Assessment :
-
Acridine Orange Staining : This fluorescent dye accumulates in acidic compartments like lysosomes, emitting red fluorescence. Upon LMP, the dye leaks into the cytoplasm and nucleus, where it emits green fluorescence.[1]
-
Load cells with Acridine Orange.
-
Treat with this compound.
-
Observe the change in fluorescence from red granular to diffuse green using fluorescence microscopy.
-
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for studying the effects of this compound.
References
- 1. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular cathepsin C levels determine sensitivity of cells to leucyl-leucine methyl ester-triggered apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Apoptosis in Lung Cancer Cells by TRAIL and L-leucyl-L-leucine Methyl Ester [scirp.org]
- 11. Buy H-Leu-leu-ome hcl | 6491-83-4 [smolecule.com]
- 12. Analysis and discrimination of necrosis and apoptosis (programmed cell death) by multiparameter flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. medicaljournalssweden.se [medicaljournalssweden.se]
- 18. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Leu-OMe.HCl: A Versatile Building Block for the Synthesis of Novel Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl) is a pivotal amino acid derivative widely employed as a fundamental building block in the synthesis of novel peptides. Its protected carboxyl group (as a methyl ester) and a free amino group (as a hydrochloride salt) make it an ideal starting material for solution-phase and solid-phase peptide synthesis. This guide provides a comprehensive overview of the properties, synthesis methodologies, and applications of this compound in the development of innovative peptides with therapeutic potential.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder with well-defined physical and chemical characteristics that are crucial for its application in peptide synthesis.[1] The hydrochloride salt form enhances its stability and simplifies handling.[1]
| Property | Value | Reference |
| CAS Number | 7517-19-3 | [1][2] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1][2] |
| Molecular Weight | 181.66 g/mol | [1] |
| Appearance | White to almost white crystalline powder or crystals | [1] |
| Melting Point | 150–153 °C (decomposes) | [1] |
| Specific Rotation | [α]²⁰/D +12° to +14° (c = 2% in H₂O) | [1] |
| Purity | ≥98% | [1] |
| Solubility | Highly soluble in water, DMSO, and methanol | [1] |
Storage and Handling: this compound is hygroscopic and should be stored under an inert atmosphere at 2–8 °C, protected from moisture and light.[1] Standard laboratory safety protocols, including the use of gloves, goggles, and a lab coat, should be followed to avoid skin, eye, and respiratory irritation.[1]
This compound in Peptide Synthesis: Experimental Protocols
This compound is a versatile reagent for the synthesis of dipeptides, tripeptides, and more complex peptide structures through solution-phase methodologies. The following protocols detail the synthesis of various peptides, showcasing the utility of this compound and analogous amino acid methyl esters.
General Esterification of L-Leucine
The preparation of this compound from L-leucine is a straightforward esterification reaction.
Protocol: Synthesis of L-Leucine Methyl Ester Hydrochloride [1][3]
-
Materials: L-leucine, Methanol (MeOH), Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl).
-
Procedure:
-
Suspend L-leucine (e.g., 22.87 mmol) in methanol (e.g., 60 mL) in a round-bottom flask under ice-cold conditions.
-
Slowly add thionyl chloride or trimethylchlorosilane (e.g., 47.27 mmol) dropwise while stirring.
-
Reflux the reaction mixture for approximately 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the excess solvent under reduced pressure to obtain the solid L-leucine methyl ester hydrochloride.
-
Dry the product in a vacuum desiccator.
-
Dipeptide Synthesis using this compound
The coupling of an N-protected amino acid with this compound is a common step in peptide synthesis.
Protocol: Synthesis of Boc-L-phenylalanyl-L-leucine methyl ester (Boc-Phe-Leu-OMe)
-
Materials: Boc-L-phenylalanine (Boc-Phe-OH), this compound, a coupling reagent (e.g., DCC/HOBt, TBTU, or Isobutylchloroformate (IBCF)), a base (e.g., N-Methylmorpholine (NMM) or Triethylamine (Et₃N)), and a solvent (e.g., Dichloromethane (DCM) or Chloroform).
-
Procedure using IBCF:
-
Dissolve Boc-Phe-OH in chloroform in a round-bottom flask and cool to -15°C.
-
Add NMM and then IBCF, and stir the mixture for a few minutes.
-
In a separate flask, neutralize this compound with NMM in chloroform.
-
Add the neutralized this compound solution to the activated Boc-Phe-OH solution and stir the reaction mixture for approximately 2 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with 10% aqueous sodium bicarbonate, citric acid solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Protocol: Synthesis of Boc-L-leucyl-L-leucine methyl ester (Boc-Leu-Leu-OMe) [3]
-
Materials: Boc-L-leucine-OH (Boc-Leu-OH), this compound, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (Et₃N), and Dichloromethane (DCM).
-
Procedure:
-
Dissolve Boc-Leu-OH (e.g., 14.78 mmol) in dry DCM (e.g., 40 mL) in an ice-water bath.
-
Add this compound (e.g., 21.08 mmol) and Et₃N (e.g., 35.87 mmol) to the reaction mixture.
-
Immediately add DCC (e.g., 18.73 mmol) and HOBt (e.g., 18.73 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Evaporate the DCM and dissolve the residue in ethyl acetate.
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the organic layer sequentially with 2M HCl, brine, 1M sodium carbonate, and brine again.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the product.
-
Purify by silica gel column chromatography.
-
Deprotection of the Methyl Ester
The methyl ester can be saponified to yield the free carboxylic acid for further elongation of the peptide chain.
Protocol: Saponification of a Dipeptide Methyl Ester [3]
-
Materials: Dipeptide methyl ester (e.g., Boc-Leu-Leu-OMe), Methanol (MeOH), Sodium hydroxide (NaOH) solution.
-
Procedure:
-
Dissolve the dipeptide methyl ester in methanol.
-
Add a 2M NaOH solution and stir the mixture for approximately 10 hours, monitoring by TLC.
-
Remove the methanol under vacuum.
-
Dissolve the residue in water and wash with diethyl ether.
-
Adjust the pH of the aqueous layer to 2 using 1M HCl.
-
Extract the product with ethyl acetate.
-
Pool the organic extracts, dry over anhydrous sodium sulfate, and evaporate to obtain the desired product with a free carboxylic acid.
-
Application of this compound in the Synthesis of Bioactive Peptides
This compound is a key starting material for the synthesis of a wide array of novel peptides with diverse biological activities.
Antimicrobial Peptides
The emergence of antibiotic-resistant pathogens has spurred the development of novel antimicrobial agents, including synthetic peptides. Dipeptides and their derivatives containing leucine have demonstrated notable antimicrobial and antifungal activities.
A study on the antimicrobial activity of protected and deprotected dipeptides revealed that Phe-Leu-OMe exhibits moderate antifungal activity against Aspergillus fumigatus and Penicillium chrysogenum, as well as antibacterial activity against E. coli.[4] The synthesis of such dipeptides can be achieved using the general protocols outlined in section 2.2.
Table of Antimicrobial Activity of a Dipeptide Synthesized from a Leucine Methyl Ester Analog [4]
| Compound | Microorganism | Zone of Inhibition (mm) at 1000 ppm |
| Phe-Leu-OMe | Aspergillus fumigatus | Moderate |
| Penicillium chrysogenum | 8 | |
| E. coli | 7 |
Anticancer Peptides
Peptide-based therapeutics are a promising avenue in oncology due to their high specificity and low toxicity. While specific examples detailing the use of this compound in the synthesis of anticancer peptides are not extensively documented in readily available literature, the general principles of solution-phase peptide synthesis are applicable. Novel peptide-nucleolipid bioconjugates have been synthesized and have shown significant anticancer activity.[5] The synthesis of such complex molecules often involves the coupling of amino acid methyl esters.
Protease Inhibitors
Proteases are involved in numerous physiological and pathological processes, making them attractive targets for drug development. Peptidomimetic inhibitors are a major class of compounds designed to target these enzymes. The synthesis of peptide-based protease inhibitors often utilizes solution-phase chemistry where amino acid methyl esters like this compound serve as crucial intermediates. For instance, the synthesis of HIV-1 protease inhibitors has been achieved by incorporating novel ligands into pseudosymmetric dipeptide isosteres.
Signaling Pathways and Logical Relationships
The biological effects of peptides derived from this compound can be complex, often involving the modulation of specific cellular signaling pathways. A notable example is the induction of lysosomal stress and subsequent cell death by the dipeptide L-leucyl-L-leucine methyl ester (LLOMe), which can be formed from this compound.
Experimental Workflow for Solution-Phase Dipeptide Synthesis
The following diagram illustrates a typical workflow for the synthesis of a dipeptide using this compound in a solution-phase approach.
Signaling Pathway of LLOMe-Induced Lysosomal Cell Death
The dipeptide LLOMe, formed from leucine methyl ester, can induce a specific form of programmed cell death initiated by lysosomal damage.
Conclusion
This compound is an indispensable and versatile building block in the field of peptide chemistry. Its favorable physicochemical properties and reactivity make it a cornerstone for the synthesis of a wide range of novel peptides. The detailed experimental protocols provided in this guide offer a practical framework for researchers engaged in the synthesis of dipeptides and more complex peptide structures. Furthermore, the exploration of the biological activities of peptides derived from this compound, such as antimicrobial and potential anticancer agents, highlights its significance in drug discovery and development. The elucidation of signaling pathways, like the LLOMe-induced lysosomal cell death pathway, provides critical insights into the mechanisms of action of these novel peptides, paving the way for the rational design of future therapeutic agents.
References
- 1. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and anti-cancer activity of a peptide nucleolipid bioconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Leu-OMe.HCl CAS number 7517-19-3 information
An In-depth Technical Guide to H-Leu-OMe.HCl (CAS: 7517-19-3)
This technical guide provides a comprehensive overview of L-Leucine methyl ester hydrochloride (this compound), a pivotal amino acid derivative for researchers, scientists, and professionals in drug development.
Core Compound Information
L-Leucine methyl ester hydrochloride, identified by the CAS number 7517-19-3, is the methyl ester derivative of the essential branched-chain amino acid, L-Leucine.[1] The hydrochloride salt form enhances its stability and handling properties, making it a versatile building block in various chemical and biological applications.[2] Its primary utility lies in peptide synthesis, where the methyl ester group serves as a protecting group for the carboxylic acid functionality of leucine.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.
| Property | Value | References |
| CAS Number | 7517-19-3 | [1][2][3][4] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [2][3] |
| Molecular Weight | 181.66 g/mol | [1][2][4] |
| Appearance | White to almost white crystalline powder or crystals | [2][3][4] |
| Melting Point | 145 - 155 °C (decomposes) | [2][3][4] |
| Purity | ≥98% | [2][3] |
| Solubility | Highly soluble in water, DMSO, and methanol | [2][5] |
| Specific Optical Rotation | [α]²⁰/D +12° to +14° (c=2, H₂O) | [2] |
| Hygroscopicity | Hygroscopic | [2][4] |
Chemical Structure
The chemical structure of L-Leucine methyl ester hydrochloride features a chiral center at the alpha-carbon, inherited from the natural L-leucine.
Applications in Research and Development
This compound is a valuable tool in several scientific domains:
-
Peptide Synthesis: It is extensively used as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2] The methyl ester protection of the C-terminus allows for the sequential addition of other amino acids to the free N-terminus.
-
Drug Development: This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents.[3] Its ester group can function as a prodrug moiety, which may be cleaved in vivo to release leucine in a controlled manner.[1]
-
Metabolic Studies: As a derivative of a key essential amino acid, it is employed in metabolic research to investigate protein synthesis, muscle metabolism, and amino acid transport pathways.[1][3]
-
Nutraceuticals and Sports Nutrition: Due to leucine's role in muscle protein synthesis and recovery, its ester form is explored for use in amino acid supplements, potentially offering a slow-release profile.[1][3]
-
Cosmetics: It is also incorporated into skincare formulations for its potential benefits to skin health.[3]
Experimental Protocols
Synthesis of this compound via Esterification
A common method for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst. A facile and efficient method utilizes trimethylchlorosilane.[6][7]
Materials:
-
L-Leucine
-
Methanol (anhydrous)
-
Trimethylchlorosilane (freshly distilled)
Procedure:
-
To a round-bottom flask, add L-Leucine (0.1 mol).
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring with a magnetic stirrer.
-
Add methanol (100 mL) to the mixture.
-
Continue stirring the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the L-Leucine methyl ester hydrochloride product.[6]
Purification of this compound
For applications requiring high purity, this compound can be purified to remove impurities. A patented method describes the use of activated carbon for this purpose.[8]
Materials:
-
Crude this compound (purity < 95%)
-
Water
-
Activated Carbon
Procedure:
-
Dissolve the crude this compound solid in water to create an aqueous solution.
-
Add activated carbon to the solution while stirring. The weight ratio of the solid this compound to activated carbon should be between 1:0.3 and 1:0.5.
-
Adjust the pH of the solution to a range of 5.3 to 6.5.
-
Filter the mixture to remove the activated carbon and obtain a clear filtrate.
-
Concentrate the filtrate under reduced pressure until its volume is reduced to 10-20% of the original volume.
-
Cool the concentrated solution to induce crystallization.
-
Collect the crystals by filtration and dry them to obtain purified L-Leucine methyl ester hydrochloride.[8]
Safety, Handling, and Storage
Safety Precautions:
-
Causes skin and eye irritation and may cause respiratory irritation.[2]
-
Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound.[2]
-
Avoid inhalation, ingestion, and contact with skin and eyes.[2]
Storage:
-
This compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.[2][4]
-
Recommended storage is in a cool, dry, and dark place, preferably at 2-8 °C.[2]
-
For solutions in solvents like DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended, with the product sealed to prevent moisture absorption.[5]
Disposal:
-
Dispose of the compound in accordance with local and national regulations for chemical waste.[2]
Logical Workflow in Peptide Synthesis
The primary application of this compound is as a C-terminally protected amino acid in peptide synthesis. The following diagram illustrates its role in the initial step of a solution-phase peptide synthesis.
References
- 1. leapchem.com [leapchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. lookchem.com [lookchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102260182A - Method for purifying L-leucine methyl ester hydrochloride - Google Patents [patents.google.com]
The Biological Activity of L-Leucyl-L-Leucine Methyl Ester (H-Leu-OMe.HCl): A Technical Guide for Researchers
An in-depth examination of the cytotoxic mechanisms and experimental evaluation of a potent lysosomotropic agent.
Introduction
L-Leucyl-L-leucine methyl ester hydrochloride (H-Leu-OMe.HCl), also known as LLME, is a dipeptide ester that has garnered significant interest in the scientific community for its selective cytotoxic activity against a variety of cell types, including immune cells and cancer cell lines.[1] Its primary mechanism of action involves its role as a lysosomotropic agent, leading to lysosomal disruption and subsequent programmed cell death.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound in different cell lines, with a focus on its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents and cell death pathways.
Mechanism of Action: Lysosomal Integrity Under Assault
This compound exerts its cytotoxic effects through a well-defined mechanism centered on the lysosome. The process can be summarized in the following steps:
-
Cellular Uptake: this compound enters the cell, likely through endocytosis, and accumulates within the acidic environment of the lysosomes.
-
Enzymatic Conversion: Inside the lysosome, the dipeptide is a substrate for the lysosomal cysteine protease, Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. DPPI catalyzes the polymerization of this compound into a membranolytic polymer, (Leu-Leu)n-OMe.[3]
-
Lysosomal Membrane Permeabilization (LMP): The resulting polymer directly damages the lysosomal membrane, leading to its permeabilization.[4] This allows the leakage of lysosomal contents, including various hydrolases, into the cytoplasm.
-
Induction of Cell Death: The release of lysosomal proteases, such as cathepsins, into the cytosol triggers a cascade of events that culminate in either apoptosis or necrosis, depending on the cell type and the extent of the damage.[1][2][5]
The signaling pathways initiated by LMP are complex and can involve the activation of various downstream effectors, leading to mitochondrial dysfunction and the activation of the caspase cascade.
Signaling Pathways of this compound-Induced Cell Death
The following diagram illustrates the key signaling events following cellular exposure to this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Analysis of Biological Activity
The cytotoxic effects of this compound are cell-type dependent, with pronounced activity observed in hematopoietic cells, particularly those with high lysosomal content and DPPI activity. While comprehensive quantitative data across a wide range of cell lines is still being actively researched, this section presents available data and outlines the methodologies for its generation.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of this compound in various cell lines. Note: Data for many cancer cell lines is not yet publicly available and requires experimental determination.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |
| Trypanosoma brucei | Protozoan Parasite | ~30 | 24 | Flow Cytometry | [1] |
| Human Cell Lines | (General) | Minimal Toxicity Reported | - | - | [1] |
| MOLT-4 | Human T-cell Leukemia | Data not available | 24, 48, 72 | MTT Assay | (Requires experimental determination) |
| Jurkat | Human T-cell Leukemia | Data not available | 24, 48, 72 | MTT Assay | (Requires experimental determination) |
| HL-60 | Human Promyelocytic Leukemia | Data not available | 24, 48, 72 | MTT Assay | (Requires experimental determination) |
Induction of Apoptosis
This compound is a known inducer of apoptosis in susceptible cell lines. The extent of apoptosis can be quantified by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| MOLT-4 | (To be determined) | 24 | (To be determined) | (Requires experimental determination) |
| Jurkat | (To be determined) | 24 | (To be determined) | (Requires experimental determination) |
| HL-60 | (To be determined) | 24 | (To be determined) | (Requires experimental determination) |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., MOLT-4, Jurkat, HL-60) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., a serial dilution from 1 µM to 1 mM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.
Lysosomal Membrane Permeabilization Assay (Acridine Orange Staining)
This assay uses the metachromatic fluorescent dye Acridine Orange (AO) to assess lysosomal integrity. In intact lysosomes, AO fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. A shift from red to green fluorescence indicates LMP.[6][7][8][9][10][11][12]
Workflow:
Caption: Workflow for the Acridine Orange lysosomal permeabilization assay.
Detailed Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Staining: Incubate the cells with 5 µg/mL Acridine Orange in complete medium for 15-30 minutes at 37°C.[12]
-
Washing: Wash the cells three times with PBS to remove excess dye.
-
Treatment: Treat the cells with this compound at the desired concentrations.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for red (lysosomes) and green (cytoplasm/nucleus) fluorescence.
-
Quantification: Capture images at different time points and quantify the fluorescence intensity of red and green channels using image analysis software. A decrease in the red/green fluorescence ratio indicates LMP.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect the cleavage of caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins.
Workflow:
Caption: General workflow for Western blot analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, Bcl-2, Bax, or p-JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent inducer of cell death in specific cell populations through a mechanism involving lysosomal membrane permeabilization. This technical guide provides a framework for understanding and investigating its biological activity. Further research is required to fully elucidate its therapeutic potential, particularly in the context of cancer and immune disorders. The detailed protocols provided herein will enable researchers to generate the quantitative data necessary to advance our understanding of this fascinating compound.
References
- 1. abcam.com [abcam.com]
- 2. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange [mdpi.com]
- 5. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. antibodiesinc.com [antibodiesinc.com]
An In-depth Technical Guide on the Discovery and Initial Studies of L-Leucine Methyl Ester Hydrochloride (H-Leu-OMe.HCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl), a simple derivative of the amino acid L-leucine, has emerged from a standard laboratory reagent to a significant tool in cell biology, particularly for studying lysosomal function and inducing targeted cell death. This technical guide provides a comprehensive overview of its discovery, initial biological studies, and the experimental protocols that defined its mechanism of action. We will explore its synthesis, physicochemical properties, and its profound effects as a lysosomotropic agent, which leads to lysosomal membrane permeabilization and subsequent apoptosis, especially in immune cells with high protease content. This document synthesizes foundational research to serve as a detailed resource for professionals in cellular research and drug development.
Discovery and Context
The "discovery" of L-Leucine methyl ester hydrochloride was not a singular event marking a novel therapeutic breakthrough, but rather a convergence of chemical synthesis and biological application. As an amino acid ester, its initial synthesis was likely rooted in the field of peptide chemistry, where protecting the carboxylic acid group as a methyl ester is a common strategy. Procedures for this type of esterification, such as the Fischer-Speier method, have been established since the early 20th century.
Its significance grew substantially with the pioneering work on lysosomotropic agents in the 1970s and 1980s. Researchers like Goldman and Kaplan, in their 1973 study, investigated how L-amino acid esters could induce the rupture of rat liver lysosomes[1]. This was followed by studies such as those by Reeves et al. in 1981, which demonstrated that L-leucine methyl ester could selectively cause swelling and loss of integrity in lysosomes within intact, beating rat hearts[2]. These initial studies established this compound as a tool to permeabilize lysosomal membranes specifically, paving the way for its use in immunology to selectively eliminate cytotoxic lymphocytes and natural killer (NK) cells, which are rich in the lysosomal proteases that activate the compound's cytotoxic potential.
Physicochemical Properties
This compound is a white crystalline powder that is highly soluble in water and methanol. Its stability as a hydrochloride salt makes it a convenient reagent for laboratory use.
| Property | Value |
| Chemical Name | L-Leucine methyl ester hydrochloride |
| Synonyms | This compound |
| CAS Number | 7517-19-3 |
| Molecular Formula | C₇H₁₅NO₂·HCl |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 151-153 °C |
| Solubility | Highly soluble in Water, DMSO, Methanol |
| Specific Rotation | [α]²⁰/D +12° to +14° (c=2 in H₂O) |
Mechanism of Action: Lysosomal Disruption and Apoptosis
The biological effects of this compound are initiated by its lysosomotropic nature. As a weak base, the unprotonated ester can freely permeate cellular and lysosomal membranes.
-
Uptake and Hydrolysis : Once inside the acidic environment of the lysosome (pH ~4.5-5.0), the amino group becomes protonated, trapping the molecule within the organelle. Intralysosomal esterases then hydrolyze the methyl ester, converting H-Leu-OMe into free L-leucine.
-
Osmotic Swelling : The rapid accumulation of L-leucine, an osmolyte, within the lysosome draws water into the organelle, leading to osmotic swelling and eventual rupture of the lysosomal membrane[2].
-
Enzymatic Polymerization (in specific cells) : In certain immune cells like cytotoxic T-lymphocytes and NK cells, a more complex mechanism occurs. These cells have high concentrations of the lysosomal thiol protease, dipeptidyl peptidase I (DPPI or Cathepsin C). DPPI mistakes H-Leu-OMe's dipeptide equivalent, L-leucyl-L-leucine methyl ester (Leu-Leu-OMe), for a substrate and catalyzes a polymerization reaction, forming membranolytic (Leu-Leu)n-OMe polymers[3]. These polymers act as detergents, directly disrupting the lysosomal membrane.
-
Induction of Apoptosis : The permeabilization of the lysosomal membrane releases cathepsins and other hydrolases into the cytosol. These enzymes, now in a neutral pH environment, can trigger the apoptotic cascade through pathways such as the cleavage of Bid, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.
Summary of Quantitative Data from Initial Studies
The foundational studies provided key quantitative insights into the effects of L-leucine methyl ester on cellular and lysosomal functions.
| Study (Year) | Model System | Concentration Used | Key Quantitative Finding(s) | Reference |
| Reeves et al. (1981) | Perfused Rat Hearts | 10 mM | - 30% decrease in the rate of cardiac protein degradation.- Shift in Cathepsin D from a sedimentable to a non-sedimentable fraction, indicating lysosomal rupture. | [2] |
| Goldman & Kaplan (1973) | Rat Liver Lysosomes | 1-10 mM | - L-amino acid esters caused a rapid release of lysosomal enzymes (e.g., acid phosphatase).- Effect was stereospecific to the L-isomer. | [1] |
| Thiele & Lipsky (1990) | Cytotoxic Lymphocytes | 50-250 µM (Leu-Leu-OMe) | - Selective killing of cytotoxic T-cells and NK cells.- Killing was dependent on the enzyme Dipeptidyl Peptidase I (DPPI). | [3] |
Detailed Experimental Protocols
The following protocols are generalized from methods reported in the foundational literature for the synthesis and biological evaluation of this compound.
Synthesis of this compound via Thionyl Chloride Method
This protocol describes a common laboratory-scale synthesis of amino acid methyl ester hydrochlorides.
Protocol:
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-leucine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling : Cool the suspension to 0°C in an ice bath.
-
Reagent Addition : Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise to the stirred suspension. This reaction is exothermic and generates HCl gas in situ, which catalyzes the esterification. Maintain the temperature at 0°C during addition.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (or ~40°C) for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Workup : Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid or viscous oil.
-
Purification : Recrystallize the crude product from a suitable solvent system, typically by dissolving it in a minimal amount of hot methanol and then adding diethyl ether until precipitation occurs.
-
Isolation : Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange
This assay relies on the metachromatic fluorescent dye Acridine Orange (AO), which accumulates in intact acidic lysosomes and fluoresces red. Upon LMP, AO leaks into the cytosol and nucleus, where it intercalates with DNA and RNA and fluoresces green.
Protocol:
-
Cell Seeding : Seed cells (e.g., macrophages, lymphocytes) in a suitable culture plate (e.g., 96-well plate for quantitative analysis or chamber slides for microscopy) and allow them to adhere overnight.
-
AO Staining : Remove the culture medium and incubate the cells with medium containing Acridine Orange (1-5 µg/mL) for 15 minutes at 37°C.
-
Washing : Wash the cells twice with phosphate-buffered saline (PBS) to remove excess dye.
-
Treatment : Add fresh culture medium containing the desired concentration of this compound (or other test compounds) to the cells. Include a vehicle-only control.
-
Incubation : Incubate the cells for the desired time period (e.g., 30 minutes to 2 hours).
-
Analysis :
-
Fluorescence Microscopy : Observe the cells under a fluorescence microscope. Healthy cells will exhibit bright red punctate fluorescence within lysosomes. Cells with compromised lysosomes will show a decrease in red fluorescence and an increase in diffuse green cytoplasmic and nuclear fluorescence.
-
Flow Cytometry/Plate Reader : Quantify the shift from red to green fluorescence using a flow cytometer or a fluorescence plate reader. The ratio of green to red fluorescence intensity is a quantitative measure of LMP.
-
Cytotoxicity Assessment using Chromium-51 Release Assay
This classic assay measures cell membrane integrity by quantifying the release of radioactive chromium (⁵¹Cr) from pre-labeled target cells upon cell lysis.
Protocol:
-
Target Cell Labeling :
-
Resuspend target cells (e.g., cytotoxic T-lymphocyte targets) in culture medium at a concentration of 1-5 x 10⁶ cells/mL.
-
Add Na₂⁵¹CrO₄ (sodium chromate) to the cell suspension (e.g., 100 µCi per 10⁶ cells).
-
Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
Wash the labeled cells 3-4 times with a large volume of cold culture medium to remove unincorporated ⁵¹Cr.
-
-
Assay Setup :
-
Resuspend the washed, labeled target cells to the desired concentration.
-
In a 96-well round-bottom plate, set up the following conditions in triplicate:
-
Spontaneous Release : Target cells + medium only.
-
Maximum Release : Target cells + lysis buffer (e.g., 2% Triton X-100).
-
Experimental Release : Target cells + effector cells treated with/without this compound at various concentrations.
-
-
-
Incubation : Centrifuge the plate at low speed (~200 x g) for 1 minute to initiate cell contact, then incubate for 4-6 hours at 37°C.
-
Supernatant Collection : Centrifuge the plate again (~500 x g for 5 minutes) to pellet the cells. Carefully collect a defined volume of supernatant from each well.
-
Quantification : Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Calculation : Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100
Conclusion
L-Leucine methyl ester hydrochloride, initially a simple chemical reagent, has become an invaluable tool for cell biologists and immunologists. The initial studies in the 1970s and 1980s successfully identified its potent lysosomotropic activity, establishing a method for the selective disruption of lysosomes[1][2]. Subsequent research, particularly by Thiele and Lipsky, elucidated a more sophisticated mechanism involving enzymatic polymerization in immune cells, providing a powerful method for studying and depleting specific cell populations[3]. The experimental protocols and quantitative data from these foundational studies, detailed in this guide, continue to underpin modern research into lysosomal cell death pathways, autophagy, and immunomodulation. This knowledge base is essential for professionals seeking to leverage lysosomal biology for novel therapeutic strategies.
References
- 1. Rupture of rat liver lysosomes mediated by L-amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular disruption of rat heart lysosomes by leucine methyl ester: effects on protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H-Leu-OMe.HCl in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a cornerstone in the production of short peptides, peptide fragments for convergent synthesis, and peptides incorporating unnatural amino acids.[1] This methodology offers significant advantages in terms of scalability and the purification of intermediates. L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl) is a commonly utilized building block in this approach, serving as the C-terminal amino acid residue with its carboxyl group protected as a methyl ester.[2] The hydrochloride salt form enhances its stability and handling. This document provides a detailed protocol for the use of this compound in the synthesis of a model dipeptide, outlining the necessary reagents, reaction conditions, and purification strategies.
Principle of the Method
The synthesis involves the formation of a peptide bond between an N-terminally protected amino acid (e.g., with a Boc or Z group) and the free amino group of L-leucine methyl ester. The process begins with the neutralization of this compound to liberate the free amine. Concurrently, the carboxyl group of the N-protected amino acid is activated using a coupling agent. The activated species then reacts with the amino group of H-Leu-OMe to form the dipeptide.[3] Subsequent work-up and purification steps yield the desired product.
Data Presentation
The following tables summarize the materials and reagents required for the synthesis of a model dipeptide (e.g., Boc-Phe-Leu-OMe or Z-Ala-Leu-OMe) and present typical yields obtained in solution-phase peptide synthesis.
Table 1: Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| This compound | C₇H₁₆ClNO₂ | 181.66 | C-terminal amino acid[2] |
| N-Boc-L-Phenylalanine (Boc-Phe-OH) | C₁₄H₁₉NO₄ | 265.31 | N-protected amino acid |
| N-Z-L-Alanine (Z-Ala-OH) | C₁₁H₁₃NO₄ | 223.23 | N-protected amino acid |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent[4] |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant[4] |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | C₆H₁₅N or C₈H₁₉N | 101.19 or 129.24 | Base for neutralization[3][4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous wash |
| 5% Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous wash |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | MgSO₄ or Na₂SO₄ | 120.37 or 142.04 | Drying agent |
| Silica Gel | SiO₂ | 60.08 | Stationary phase for chromatography |
Table 2: Representative Yields for Dipeptide Synthesis using Amino Acid Methyl Esters
| N-Protected Amino Acid | C-Terminal Amino Acid Ester | Coupling Agents | Product | Reported Yield (%) | Reference |
| Boc-Leu-OH | This compound | DCC/HOBt | Boc-Leu-Leu-OMe | 61.6 | [4] |
| Z-D-Leu-OH | H-D-Ala-OMe | Not specified | Z-D-Leu-D-Ala-OMe | 94 | [1] |
| Boc-Phe-OH | This compound | IBA-OBz / (4-MeOC₆H₄)₃P | Boc-Phe-Leu-OMe | 66 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Phenylalanyl-L-Leucine Methyl Ester (Boc-Phe-Leu-OMe)
This protocol details the coupling of Boc-Phe-OH with this compound using DCC and HOBt.
1. Neutralization of this compound: a. Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane (DCM). b. Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise to the solution while stirring at room temperature. c. Stir for 15-20 minutes to ensure complete neutralization and formation of the free amine.[3] This solution is used directly in the next step.
2. Peptide Coupling Reaction: a. In a separate round-bottom flask, dissolve Boc-L-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[3] b. Cool the solution to 0 °C in an ice bath. c. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution. d. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will start to form.[3] e. Add the neutralized H-Leu-OMe solution (from step 1) to the reaction mixture at 0 °C. f. Allow the reaction to slowly warm to room temperature and continue stirring overnight (12-18 hours).
3. Work-up and Purification: a. Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.[3] b. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and finally with brine.[3] c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3][4] d. Purify the crude dipeptide by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to yield pure Boc-Phe-Leu-OMe.[4]
Protocol 2: Synthesis of Z-L-Alanyl-L-Leucine Methyl Ester (Z-Ala-Leu-OMe)
This protocol can be adapted from similar syntheses for the coupling of Z-Ala-OH with this compound.
1. Neutralization of this compound: a. Follow the same procedure as in Protocol 1, Step 1.
2. Peptide Coupling Reaction: a. In a separate flask, dissolve Z-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or a suitable solvent like ethyl acetate. b. Cool the solution to 0 °C. c. Add a solution of DCC (1.1 equivalents) in the same solvent dropwise. d. Stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid. e. Add the solution of neutralized H-Leu-OMe to the reaction mixture. f. Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
3. Work-up and Purification: a. Filter off the DCU byproduct. b. Wash the filtrate with 1 M HCl, 5% NaHCO₃, and brine. c. Dry the organic phase over an anhydrous drying agent. d. Evaporate the solvent to obtain the crude Z-Ala-Leu-OMe. e. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel chromatography.[1]
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the described peptide synthesis protocol.
Caption: Workflow for solution-phase dipeptide synthesis using this compound.
Caption: Key chemical relationships in the coupling reaction.
References
Application Notes and Protocols for H-Leu-OMe.HCl Coupling with DCC and HOBt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the coupling of an N-protected amino acid with L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl) utilizing the powerful combination of N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt). This method is a cornerstone of solution-phase peptide synthesis, valued for its efficiency and suppression of racemization.
Introduction
Peptide synthesis is a fundamental process in drug discovery and development, enabling the creation of novel therapeutic peptides. The formation of the amide bond between two amino acids is the critical step in this process. The use of carbodiimides, such as DCC, is a widely adopted method for activating the carboxylic acid group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid derivative.
However, the use of DCC alone can lead to side reactions and significant racemization of the activated amino acid. The introduction of 1-Hydroxybenzotriazole (HOBt) as an additive mitigates these issues. HOBt acts as a trapping agent for the highly reactive O-acylisourea intermediate, converting it into a more stable and less racemization-prone HOBt-ester, which then readily reacts with the amine component to form the desired peptide bond with high yield and optical purity.[1] When the amine component is provided as a hydrochloride salt, such as this compound, a tertiary base is required to neutralize the salt and liberate the free amine for the coupling reaction.[2]
Reaction Mechanism and Workflow
The coupling reaction proceeds through a well-established mechanism involving the activation of the carboxylic acid by DCC, followed by the formation of an active ester with HOBt, and finally, the nucleophilic attack by the deprotonated amine of H-Leu-OMe.
Caption: Mechanism of DCC/HOBt mediated peptide coupling.
The general experimental workflow for this coupling reaction involves the neutralization of the amino acid salt, activation of the carboxylic acid, the coupling reaction itself, followed by workup and purification.
Caption: General experimental workflow for the coupling reaction.
Quantitative Data Summary
The following tables summarize typical reactant quantities and expected yields for the synthesis of a dipeptide, exemplified by the coupling of Boc-L-Leucine with an amino acid methyl ester hydrochloride.
Table 1: Reactant Quantities for Dipeptide Synthesis (e.g., Boc-Leu-Leu-OMe)
| Reagent | Molar Equivalents | Typical Amount (for 10 mmol scale) |
| N-Boc-L-Leucine | 1.0 | 2.31 g |
| This compound | 1.0 - 1.2 | 1.82 g - 2.18 g |
| DCC | 1.0 - 1.1 | 2.06 g - 2.27 g |
| HOBt | 1.0 - 1.2 | 1.35 g - 1.62 g |
| Tertiary Base (e.g., Et3N) | 1.0 - 1.2 | 1.4 mL - 1.67 mL |
Table 2: Example Reaction Conditions and Yields
| N-Protected Amino Acid | Amine Component | Solvent | Reaction Time | Yield | Reference |
| Boc-L-Leucine | This compound | DCM | 48 h | Not specified, but a similar reaction yielded 97% | [3] |
| Boc-L-Leucine | L-Phenylalanine Methyl Ester.HCl | Acetonitrile | 4 h | 87% | [4] |
| Boc-L-Proline | L-Phenylalanine | THF/H₂O | 1 h | 85% | [5] |
Experimental Protocols
Below are detailed protocols for the synthesis of a dipeptide using this compound, DCC, and HOBt.
Protocol 1: General Procedure for the Synthesis of Boc-X-Leu-OMe
This protocol describes the coupling of an N-Boc protected amino acid (Boc-X-OH) with this compound.
Materials:
-
N-Boc-amino acid (Boc-X-OH) (1.0 eq)
-
This compound (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Amine Neutralization: In a round-bottom flask, dissolve this compound (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add the tertiary base (1.1 eq) dropwise and stir for 15-20 minutes at 0°C.
-
Carboxylic Acid Activation: In a separate flask, dissolve the N-Boc-amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool this solution to 0°C.
-
Add DCC (1.1 eq) to the N-Boc-amino acid and HOBt solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0°C for 30-60 minutes.
-
Coupling: Add the neutralized H-Leu-OMe solution from step 1 to the activated carboxylic acid mixture (step 3) at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of DCM or EtOAc.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Specific Example - Synthesis of Boc-L-Leucyl-L-Leucine Methyl Ester (Boc-Leu-Leu-OMe)[4]
Procedure:
-
Dissolve 3.42 g (14.78 mmol) of Boc-L-Leucine-OH in 40 mL of dry DCM in a flask and cool in an ice-water bath.
-
To this solution, add 3.83 g (21.08 mmol) of this compound and 5 mL (35.87 mmol) of triethylamine.
-
Immediately add 3.86 g (18.73 mmol) of DCC and 2.86 g (18.73 mmol) of HOBt.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Evaporate the DCM and dissolve the residue in 45 mL of ethyl acetate.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
The filtrate containing the product can then be subjected to an aqueous workup and purification as described in the general protocol.
Safety and Handling
-
DCC is a potent skin sensitizer and should be handled with extreme care. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) and work in a well-ventilated fume hood.
-
HOBt is explosive in its anhydrous form. Use the commercially available hydrated form and handle with care.
-
The solvents used are flammable and should be handled away from ignition sources.
By following these detailed protocols and understanding the underlying principles, researchers can confidently and safely perform DCC/HOBt mediated coupling reactions for the synthesis of dipeptides and larger peptide fragments.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. rsc.org [rsc.org]
- 4. TCI Practical Example: Condensation Using DCC and HOBt | TCI AMERICA [tcichemicals.com]
- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of the Methyl Ester in H-Leu-OMe.HCl
Introduction
The deprotection of the methyl ester in L-leucine methyl ester hydrochloride (H-Leu-OMe.HCl) is a critical step in peptide synthesis and other applications where the free carboxylic acid of L-leucine is required. The most common method for this transformation is saponification, a base-catalyzed hydrolysis of the ester. This application note provides detailed protocols for the deprotection of this compound using two common bases: sodium hydroxide (NaOH) and lithium hydroxide (LiOH). Additionally, it outlines the work-up and purification procedures to obtain high-purity L-leucine.
The selection of the base and reaction conditions can influence the reaction's efficiency, yield, and the purity of the final product. Factors such as the choice of solvent, reaction temperature, and time are crucial for optimizing the deprotection process while minimizing potential side reactions, such as racemization. These protocols are designed to be a valuable resource for researchers, scientists, and professionals in drug development.
Materials and Methods
Materials
-
This compound (L-leucine methyl ester hydrochloride)
-
Sodium Hydroxide (NaOH), pellets or solution
-
Lithium Hydroxide (LiOH·H₂O), solid
-
Methanol (MeOH), ACS grade
-
Ethanol (EtOH), ACS grade
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated and 1M solution
-
Ethyl Acetate (EtOAc), ACS grade
-
Dichloromethane (DCM), ACS grade
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
pH indicator strips or a calibrated pH meter
-
Standard laboratory glassware (round-bottom flasks, beakers, separatory funnel, etc.)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
General Reaction Monitoring
The progress of the saponification reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC is typically a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material (this compound) will have a higher Rf value than the product (L-leucine). The disappearance of the starting material spot indicates the completion of the reaction.
Experimental Protocols
Two primary protocols for the saponification of this compound are presented below, using either sodium hydroxide or lithium hydroxide.
Protocol 1: Saponification using Sodium Hydroxide (NaOH)
This protocol is a robust and widely used method for the deprotection of amino acid methyl esters.
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 to 3:1 v/v ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: To the stirred solution, add a 1M aqueous solution of NaOH (1.1 to 1.5 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, carefully add 1M HCl dropwise with stirring until the pH of the solution reaches the isoelectric point of L-leucine (pH ≈ 6.0). The product will precipitate as a white solid.
-
Crystallization and Isolation: Cool the mixture in an ice bath to promote further crystallization. Collect the precipitated L-leucine by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water and then with a cold organic solvent like ethanol to remove any remaining impurities. Dry the purified L-leucine under vacuum to a constant weight.
Protocol 2: Saponification using Lithium Hydroxide (LiOH)
Lithium hydroxide is often favored in peptide chemistry for methyl ester hydrolysis due to its milder nature, which can help in minimizing side reactions like racemization.[1][2]
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio) or methanol and water in a round-bottom flask with a magnetic stir bar.
-
Addition of Base: Add solid LiOH·H₂O (1.2 to 2.0 eq) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 3-6 hours, monitoring the reaction by TLC.
-
Solvent Removal: After the reaction is complete, remove the organic solvent (THF or methanol) using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH ≈ 6.0 with 1M HCl to precipitate the L-leucine.
-
Crystallization and Isolation: Cool the suspension in an ice bath to maximize precipitation. Isolate the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected L-leucine with cold deionized water and dry under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the deprotection of this compound. Please note that yields and purity can vary depending on the reaction scale and specific laboratory conditions.
| Parameter | Protocol 1: NaOH | Protocol 2: LiOH | Reference |
| Base Equivalents | 1.1 - 1.5 eq | 1.2 - 2.0 eq | General knowledge |
| Solvent System | Methanol/Water | THF/Water or Methanol/Water | General knowledge |
| Reaction Temperature | Room Temperature | Room Temperature | General knowledge |
| Reaction Time | 2 - 4 hours | 3 - 6 hours | General knowledge |
| Typical Yield | >90% | 85-95% | [3] |
| Purity (Post-Crystallization) | >98% | >99% | [4] |
Table 1: Comparison of Saponification Protocols for this compound Deprotection.
| Analytical Data | L-Leucine | Reference |
| Appearance | White crystalline powder | [5] |
| Melting Point | 293-295 °C (decomposes) | [5] |
| Specific Optical Rotation [α]D²⁰ | +15.1° (c=2, 5N HCl) | [6] |
| ¹H NMR (D₂O, δ) | ~3.75 (t, 1H), ~1.70 (m, 2H), ~1.60 (m, 1H), ~0.90 (d, 6H) | [7][8] |
| ¹³C NMR (D₂O, δ) | ~176.0, ~54.0, ~42.0, ~24.0, ~22.0, ~21.0 | [9] |
Table 2: Characterization Data for the Product L-Leucine.
Mandatory Visualizations
Caption: Experimental workflow for the deprotection of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 3. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
- 4. CN102260182A - Method for purifying L-leucine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4562152A - Process for obtaining pure L-leucine - Google Patents [patents.google.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
Application Notes and Protocols: H-Leu-OMe.HCl in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl) is a pivotal chiral building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its integration into drug candidates can enhance lipophilicity, facilitate transport across biological membranes, and modulate interactions with target enzymes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptide-based compounds and antiviral prodrugs, highlighting its role in modern drug development.
Application 1: Dipeptide Synthesis for Protease Inhibitors and Other Peptidomimetics
This compound is extensively used as a starting material for the synthesis of dipeptides and larger peptide fragments, which are common structural motifs in various therapeutic agents, including protease inhibitors. The following sections detail the synthesis of Boc-NH-Leu-Leu-OMe, a common intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its subsequent use in dipeptide synthesis.
| Reaction Step | Product | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Esterification | This compound | L-Leucine, Trimethylchlorosilane (TMSCl) | Methanol | 8 hours | 95.78 | [1] |
| Peptide Coupling | Boc-NH-Leu-Leu-OMe | Boc-NH-Leu-OH, this compound, DCC, HOBt | Dichloromethane (DCM) | 48 hours | 61.6 | [1] |
Experimental Protocols
Protocol 1: Synthesis of L-Leucine Methyl Ester Hydrochloride (this compound) [1]
This protocol describes the esterification of L-leucine to its corresponding methyl ester hydrochloride.
Materials:
-
L-Leucine
-
Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve 3g (22.87 mmol) of L-leucine in 60 mL of methanol.
-
Slowly add 6 mL (47.27 mmol) of Trimethylchlorosilane (TMSCl) to the solution in a drop-wise manner while stirring at room temperature.
-
Continue stirring the reaction mixture for 8 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess solvent using a rotary evaporator to obtain the solid product, L-Leucine methyl ester hydrochloride.
-
The resulting product can be used in the subsequent steps without further purification.
Protocol 2: Synthesis of Boc-NH-Leu-Leu-OMe [1]
This protocol details the coupling of N-Boc-L-leucine with this compound to form the dipeptide.
Materials:
-
Boc-NH-Leu-OH
-
This compound
-
Triethylamine (Et3N)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dry Dichloromethane (DCM)
-
Ethyl acetate
-
2M HCl, 1M Sodium Carbonate, Brine
-
Anhydrous sodium sulfate
-
Ice-water bath
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve 3.42 g (14.78 mmol) of Boc-NH-Leu-OH in 40 mL of dry DCM in a round bottom flask and cool the solution in an ice-water bath.
-
To the reaction mixture, add 3.83 g (21.08 mmol) of this compound and 5 mL (35.87 mmol) of Et3N.
-
Immediately add 3.86 g (18.73 mmol) of DCC and 2.86 g (18.73 mmol) of HOBt to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Evaporate the DCM using a rotary evaporator.
-
Dissolve the residue in 45 mL of ethyl acetate.
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the organic layer successively with 2M HCl (3 x 50 mL), brine (2 x 50 mL), 1M sodium carbonate (3 x 50 mL), and brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield Boc-NH-Leu-Leu-OMe as a white solid.
-
The product can be further purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (3:1) as the eluent.
Visualizations
Caption: Synthesis of this compound from L-Leucine.
Caption: Synthesis of Boc-NH-Leu-Leu-OMe.
Application 2: Synthesis of Phosphoramidate Prodrugs for Antiviral Therapy
This compound is a critical component in the synthesis of phosphoramidate prodrugs, such as the antiviral agent Remdesivir. The L-leucine methyl ester moiety masks the charge of the phosphate group, enhancing cell permeability. Inside the cell, esterases cleave the ester, initiating the release of the active nucleoside triphosphate.
Quantitative Data Summary
The following table outlines the yields for the key steps in the synthesis of Remdesivir involving the phosphoramidate moiety.
| Reaction Step | Product | Key Reagents | Solvent | Yield (%) | Reference |
| Phosphorylation | Phosphoramidate Intermediate | Nucleoside, Phenyl(phenoxy)phosphorochloridate, this compound | THF | 85 (for the coupling step) | [2] |
| Deprotection | Remdesivir | Acetic Acid | Isopropanol | 90 | [2] |
Experimental Protocol
Protocol 3: Representative Synthesis of a Phosphoramidate Intermediate for Remdesivir [2]
This protocol provides a generalized procedure for the coupling of the phosphoramidate moiety, which includes the L-leucine methyl ester, to the nucleoside core.
Materials:
-
Protected Nucleoside Analogue (e.g., GS-441524 derivative)
-
Phosphorylating agent (e.g., Phenyl(phenoxy)phosphorochloridate)
-
This compound
-
Grignard reagent (e.g., t-butylmagnesium chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature reaction setup
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the protected nucleoside analogue in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -20°C).
-
In a separate flask, prepare the activated phosphorylating agent. This often involves reacting phenyl(phenoxy)phosphorochloridate with this compound in the presence of a non-nucleophilic base.
-
To the cooled nucleoside solution, slowly add the Grignard reagent (e.g., 1.7 M t-butylmagnesium chloride in THF) to deprotonate the primary hydroxyl group.
-
To this mixture, add the pre-formed activated phosphoramidate solution dropwise, maintaining the low temperature.
-
Allow the reaction to proceed for several hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then typically carried forward to the final deprotection step to yield Remdesivir.
Visualizations
Caption: Key phosphorylation step in Remdesivir synthesis.
Caption: General workflow for utilizing this compound.
References
Application Notes and Protocols: Preparation of H-Leu-OMe.HCl Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl) is a lysosomotropic agent widely utilized in cell biology research to study lysosomal function and induce lysosomal membrane permeabilization (LMP).[1][2] Its ability to selectively disrupt lysosomes makes it a valuable tool for investigating cell death pathways, such as apoptosis and necrosis, and for studying the role of lysosomes in various cellular processes.[1][3] this compound is a membrane-permeable compound that accumulates in the acidic environment of lysosomes.[3][4] Inside the lysosome, it can be converted by the protease dipeptidyl peptidase I (DPPI), which is highly expressed in cytotoxic lymphocytes, into membranolytic dipeptides like L-leucyl-L-leucine methyl ester (LLOMe), leading to lysosomal rupture and subsequent cell death.[5][6] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.
Quantitative Data Summary
For reproducible and accurate experimental results, it is crucial to start with properly prepared and characterized reagents. The table below summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Chemical Name | L-leucine methyl ester hydrochloride | [7][8] |
| Synonyms | This compound, (S)-2-Amino-4-methyl-pentanoic acid methyl ester hydrochloride | [8] |
| CAS Number | 7517-19-3 | [7][8][9] |
| Molecular Formula | C₇H₁₆ClNO₂ | [9][10] |
| Molecular Weight | 181.66 g/mol | [7][9][10] |
| Appearance | White to off-white crystalline powder | [7][9] |
| Purity | ≥98% | [7][8] |
| Solubility in DMSO | 100 mg/mL (550.48 mM) | [9][10] |
| Solubility in Water | Highly soluble | [7] |
| Storage (Solid) | 2-8°C, sealed, protected from moisture and light.[7] | |
| Storage (Stock Solution) | -20°C for up to 1 month, or -80°C for up to 6 months.[9][10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO), which is a common solvent for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 100 mmol/L x 0.001 L x 181.66 g/mol x 1000 mg/g = 18.17 mg
-
Weigh the compound: In a sterile microcentrifuge tube, carefully weigh out 18.17 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[9][10] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]
Protocol 2: Preparation of a 100 mM this compound Stock Solution in Cell Culture Medium or PBS
For experiments where DMSO may interfere with cellular processes, a stock solution can be prepared directly in sterile phosphate-buffered saline (PBS) or cell culture medium.
Materials:
-
This compound powder
-
Sterile PBS or serum-free cell culture medium
-
Sterile conical tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the compound: In a sterile conical tube, weigh out the required mass of this compound (e.g., 18.17 mg for 1 mL of 100 mM solution).
-
Dissolve in aqueous solution: Add the desired volume of sterile PBS or serum-free cell culture medium (e.g., 1 mL).
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. This compound is highly soluble in aqueous solutions.[7]
-
Sterile filter: To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Use immediately or store: It is recommended to prepare aqueous stock solutions fresh for each experiment. If short-term storage is necessary, store at 2-8°C for a limited time. For longer-term storage, aliquoting and freezing at -20°C or -80°C is possible, but stability should be validated for your specific experimental conditions.
Visualizations
Caption: Experimental workflow for this compound stock solution preparation and use.
Caption: this compound signaling pathway in lysosomes.
Application Guidelines
-
Working Concentration: The optimal working concentration of this compound varies depending on the cell type and the desired experimental outcome. For apoptosis induction in HeLa cells, concentrations above 4 mM have been used.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and application.
-
Controls: Always include a vehicle control (e.g., DMSO or PBS alone) in your experiments to account for any effects of the solvent on the cells.
-
Safety Precautions: Handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.
-
Hygroscopic Nature: this compound is hygroscopic, meaning it can absorb moisture from the air.[7] It is important to store the solid compound in a tightly sealed container in a dry environment to maintain its stability and purity.[7] When preparing stock solutions, use freshly opened or anhydrous solvents to ensure accurate concentrations.[9][11]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Methylated amino acids and lysosomal function in cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP stimulates amino acid accumulation by lysosomes incubated with amino acid methyl esters. Evidence for a lysosomal proton pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Leucyl-L-Leucine methyl ester (hydrochloride) | CAS 6491-83-4 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - SRIRAMCHEM [sriramchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
In Vivo Experimental Design Using H-Leu-OMe.HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucyl-L-leucine methyl ester hydrochloride (H-Leu-Leu-OMe.HCl), often abbreviated as LLME, is a lysosomotropic agent with potent and selective cytotoxic effects on specific immune cell populations. This dipeptide ester readily permeates cell membranes and accumulates within the acidic environment of lysosomes. Inside the lysosomes of certain immune cells, the enzyme Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, processes LLME into a membranolytic polymer. This polymerization leads to lysosomal disruption, release of lysosomal contents into the cytoplasm, and subsequent apoptotic or necrotic cell death.[1][2] This targeted cytotoxicity makes H-Leu-Leu-OMe.HCl a valuable tool for in vivo experimental designs aimed at studying the roles of specific immune cells in various physiological and pathological processes.
The primary targets of H-Leu-Leu-OMe.HCl are cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, which express high levels of DPPI.[2] Monocytes and macrophages also exhibit sensitivity, albeit to a lesser extent. This selective depletion allows for the investigation of the contributions of these cell types to immune responses, autoimmune diseases, transplant rejection, and anti-tumor immunity.
These application notes provide a comprehensive overview of the in vivo experimental design using H-Leu-Leu-OMe.HCl, including its mechanism of action, protocols for cell depletion, and key considerations for successful experimental outcomes.
Mechanism of Action and Cellular Specificity
The selective cytotoxicity of H-Leu-Leu-OMe.HCl is contingent on the intracellular concentration of the enzyme Dipeptidyl Peptidase I (DPPI).
Signaling Pathway of H-Leu-Leu-OMe.HCl-Induced Cell Death:
Caption: Mechanism of H-Leu-Leu-OMe.HCl-induced cell death.
Cellular Specificity:
The in vivo application of H-Leu-Leu-OMe.HCl primarily targets the following cell populations for depletion:
-
Cytotoxic T Lymphocytes (CTLs): Highly sensitive due to high DPPI expression.
-
Natural Killer (NK) Cells: Also highly sensitive due to significant DPPI levels.
-
Monocytes/Macrophages: Moderately sensitive.
-
Granulocytes: Can also be affected.
Importantly, helper T cells and B cells exhibit relative resistance to the cytotoxic effects of H-Leu-Leu-OMe.HCl due to their lower DPPI content, making it a valuable tool for studying the specific roles of the sensitive populations.[2]
Data Presentation: In Vivo Applications and Observations
| Application | Animal Model | Administration Route | Dosage/Concentration | Key Findings | Reference |
| Prevention of Graft-versus-Host Disease (GVHD) | Mouse | Ex vivo treatment of donor cells | 250 µM | Complete prevention of lethal GVHD. | Present in search results |
| Mast Cell Functional Alteration | Rat | Intradermal injection | 25 mM | Inhibition of passive cutaneous anaphylaxis (PCA) reaction. | Present in search results |
| NK Cell Depletion | Human (in vitro) | N/A | > 1 mM | Irreversible loss of NK cell function. | |
| Cytotoxic Lymphocyte Depletion | Murine (in vitro) | N/A | Toxic concentrations | Selective killing of cytotoxic lymphocytes. | [2] |
Experimental Protocols
Preparation of H-Leu-OMe.HCl for In Vivo Administration
Proper dissolution of this compound is critical for in vivo experiments to ensure bioavailability and prevent precipitation.
Recommended Solvents and Formulations:
-
For Aqueous Solutions: this compound is soluble in water. For injections, sterile, pyrogen-free saline is recommended.
-
For Enhanced Solubility and Stability: A common vehicle for in vivo administration involves a mixture of solvents. A widely used formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Protocol for Vehicle Preparation (1 mL total volume):
-
To 100 µL of DMSO, add the calculated amount of this compound to achieve the desired stock concentration.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used.
-
It is recommended to prepare the working solution fresh on the day of use.
Protocol 1: Ex Vivo Depletion of Cytotoxic Lymphocytes for Adoptive Transfer Studies (e.g., GVHD Prevention)
This protocol is designed for the depletion of cytotoxic T cells and NK cells from a donor cell population before infusion into a recipient animal.
Workflow for Ex Vivo Cell Depletion:
Caption: Workflow for ex vivo depletion of cytotoxic lymphocytes.
Materials:
-
Single-cell suspension of donor splenocytes or bone marrow cells.
-
H-Leu-Leu-OMe.HCl
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS or saline
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a single-cell suspension of donor cells (e.g., splenocytes, bone marrow) in complete cell culture medium.
-
Adjust the cell concentration to 1 x 10^7 cells/mL.
-
Prepare a stock solution of H-Leu-Leu-OMe.HCl in sterile PBS or culture medium. A typical stock concentration is 10-50 mM.
-
Add H-Leu-Leu-OMe.HCl to the cell suspension to a final concentration of 250 µM.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.
-
After incubation, wash the cells twice with a large volume of sterile PBS or culture medium to remove any residual H-Leu-Leu-OMe.HCl. Centrifuge at 300-400 x g for 5 minutes for each wash.
-
Resuspend the final cell pellet in an appropriate volume of sterile saline or PBS for injection.
-
The cells are now ready for adoptive transfer into the recipient animal.
Protocol 2: In Vivo Localized Administration for Mast Cell Functional Alteration
This protocol is adapted from a study investigating the effect of this compound on mast cell-mediated allergic reactions in the skin.
Materials:
-
H-Leu-Leu-OMe.HCl
-
Sterile, pyrogen-free saline
-
Syringes and needles for intradermal injection (e.g., 30-gauge)
-
Anesthetized rats
Procedure:
-
Prepare a 25 mM solution of H-Leu-Leu-OMe.HCl in sterile saline.
-
Anesthetize the rats according to an approved institutional protocol.
-
Carefully perform an intradermal injection of a small volume (e.g., 20-50 µL) of the H-Leu-Leu-OMe.HCl solution into the desired skin site.
-
A control injection of sterile saline should be performed at a contralateral or adjacent site.
-
Subsequent experimental procedures, such as induction of passive cutaneous anaphylaxis, can be performed at the injection site.
-
Monitor the animals for any signs of local inflammation or adverse reactions.
Considerations for In Vivo Experimental Design
-
Dose-Response and Toxicity: It is crucial to perform pilot studies to determine the optimal dose of H-Leu-Leu-OMe.HCl for the desired effect (e.g., cell depletion) without causing systemic toxicity. Monitor animals for signs of distress, weight loss, or other adverse effects.
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous) will depend on the experimental goals. Systemic administration will likely require lower doses than localized injections.
-
Pharmacokinetics and Pharmacodynamics: The timing of H-Leu-Leu-OMe.HCl administration relative to the experimental challenge is critical. The depletion of target cells is transient, and the duration of depletion should be determined for the specific animal model and dose used.
-
Confirmation of Cell Depletion: It is essential to verify the depletion of the target cell populations. This can be achieved by flow cytometric analysis of blood, spleen, or lymph nodes at various time points after H-Leu-Leu-OMe.HCl administration.
-
Animal Model: The susceptibility of different species and even strains to H-Leu-Leu-OMe.HCl may vary. Therefore, it is important to validate the protocol in the specific animal model being used.
Conclusion
H-Leu-Leu-OMe.HCl is a powerful tool for the selective in vivo depletion of cytotoxic lymphocytes and other DPPI-expressing immune cells. Its use in experimental design can provide valuable insights into the roles of these cells in health and disease. Careful consideration of the experimental protocol, including dose, route of administration, and timing, is essential for obtaining reliable and reproducible results. The protocols and information provided in these application notes serve as a guide for researchers to design and execute robust in vivo studies using H-Leu-Leu-OMe.HCl.
References
Application Notes and Protocols for the Column Chromatography Purification of Peptides Containing Leucine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of synthetic peptides is a critical step in the production of therapeutic agents, research tools, and other high-value biomolecules. Peptides containing a C-terminal leucine methyl ester represent a specific class of modified peptides with unique physicochemical properties. The esterification of the C-terminal carboxyl group neutralizes its negative charge and increases the overall hydrophobicity of the peptide.[1] This modification can enhance membrane permeability and stability, making these peptides valuable in drug discovery and biological studies.[1]
Reversed-phase high-performance liquid chromatography (RP-HPLC) and flash chromatography are the predominant techniques for the purification of such peptides. These methods separate the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and byproducts from cleavage and deprotection steps. The choice of purification strategy depends on the scale of the synthesis, the purity requirements, and the specific characteristics of the peptide.
This document provides detailed application notes and protocols for the column chromatography purification of peptides containing leucine methyl ester, aimed at researchers, scientists, and drug development professionals.
Principles of Purification
The primary principle governing the separation of peptides containing leucine methyl ester by reversed-phase chromatography is hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (ACN). The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is crucial for achieving sharp peaks and good resolution.
Peptides are loaded onto the column in a low concentration of organic solvent, allowing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied to elute the bound peptides. Peptides with higher hydrophobicity, such as those containing a leucine methyl ester, will interact more strongly with the stationary phase and thus require a higher concentration of organic solvent for elution.
Data Presentation
The following table summarizes representative data for the purification of a synthetic peptide with a C-terminal methyl ester. While this example features a cysteine methyl ester, the principles and expected outcomes are analogous for a peptide with a leucine methyl ester, given their similar hydrophobic nature.
| Parameter | Analytical RP-HPLC | Preparative RP-HPLC | Flash Chromatography |
| Peptide Sequence | Model Peptide-Cys-OMe | Model Peptide-Cys-OMe | Generic Hydrophobic Peptide |
| Crude Purity | ~75% | ~75% | ~70-80% |
| Loading Amount | < 1 mg | 50 - 200 mg | 100 mg - 1 g |
| Final Purity | > 98% (analytical scale) | > 95% | > 90% (often as a pre-purification step) |
| Yield | N/A | 60 - 85% | 45 - 85% |
| Instrumentation | Analytical HPLC System | Preparative HPLC System | Flash Chromatography System |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm | C18 Flash Cartridge, 40 g |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1 mL/min | 20 mL/min | 40 mL/min |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Method Development
This protocol outlines the initial analysis of the crude peptide to determine its retention time and impurity profile, which is essential for developing the preparative purification method.
1. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a small amount of Mobile Phase A or a mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for scouting.
3. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
Inject 10-20 µL of the prepared sample.
-
Run the gradient and record the chromatogram.
-
Identify the peak corresponding to the target peptide (usually the major peak) and note its retention time. This will be used to design the focused gradient for preparative purification.
Protocol 2: Preparative RP-HPLC Purification
This protocol describes the scale-up purification of the peptide based on the analytical method development.
1. Sample Preparation:
-
Dissolve the crude peptide in the minimum volume of Mobile Phase A. If solubility is an issue, a small amount of organic solvent or a denaturant like guanidinium hydrochloride can be used, but this may affect the separation.
-
Ensure the sample is fully dissolved and filtered before loading onto the column.
2. Preparative HPLC Conditions:
-
Column: A larger dimension C18 column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN.
-
Flow Rate: Adjust the flow rate according to the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: UV absorbance at 220 nm.
-
Gradient: Design a focused gradient around the elution point determined in the analytical run. For example, if the peptide eluted at 40% B in the scouting run, a preparative gradient could be 30-50% B over 40 minutes.
3. Procedure:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Load the prepared sample onto the column.
-
Run the focused gradient.
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Protocol 3: Flash Chromatography Purification
Flash chromatography can be used for rapid purification of larger quantities of peptides, often as a preliminary purification step before a final polishing step by RP-HPLC if very high purity is required.[2]
1. Method Development (Analytical HPLC Scout):
-
Perform an analytical HPLC run as described in Protocol 1 to determine the approximate percentage of acetonitrile required to elute the peptide.[2]
2. Flash Chromatography Conditions:
-
Cartridge: A C18 flash cartridge of appropriate size for the amount of crude peptide to be purified (e.g., 40 g cartridge for up to 1 g of crude peptide).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
Flow Rate: A higher flow rate is typically used, for example, 40 mL/min for a 40 g cartridge.
-
Detection: UV detection at 220 nm.
-
Gradient: Based on the analytical scout run, create a focused or step gradient. For instance, if the peptide elutes at 35% ACN, a focused linear gradient from 25% to 45% ACN over 10-15 column volumes can be effective.[2]
3. Procedure:
-
Equilibrate the flash cartridge with the starting mobile phase composition.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and adsorb it onto a small amount of silica or C18 material for solid loading, or dissolve it in the initial mobile phase for liquid loading.
-
Run the purification method and collect fractions.
-
Analyze the collected fractions by analytical RP-HPLC to determine purity.
-
Pool the pure fractions and lyophilize.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of synthetic peptides.
Post-Translational C-Terminal Carboxyl Methylation Pathway
C-terminal methylation is a known post-translational modification in eukaryotes, particularly for proteins and peptides that undergo isoprenylation. A common example is the processing of proteins with a C-terminal "CAAX box" motif. While this is a protein modification pathway, it illustrates a biological context for C-terminal methylation.
Caption: A representative biological pathway involving C-terminal methylation.
Conclusion
The purification of peptides containing a leucine methyl ester can be efficiently achieved using standard reversed-phase chromatography techniques. The increased hydrophobicity due to the C-terminal ester necessitates careful optimization of the elution gradient. A systematic approach, beginning with analytical scale method development followed by preparative scale-up, ensures high purity and yield of the final product. Flash chromatography offers a rapid and scalable alternative, particularly for larger quantities or as a preliminary purification step. The protocols and data presented here provide a comprehensive guide for researchers to successfully purify these modified peptides for their specific applications.
References
- 1. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of eukaryotic signaling proteins by C-terminal methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in H-Leu-OMe.HCl peptide coupling reactions
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding low yields in peptide coupling reactions involving L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound peptide coupling reactions?
Low yields in peptide coupling reactions can stem from several issues, including incomplete reactions, side reactions, or difficulties during purification.[1] Key factors affecting the yield when using this compound include:
-
Reagent Quality and Handling: The purity and proper storage of this compound, coupling reagents, and solvents are critical. This compound is hygroscopic and should be stored in a cool, dry, and inert environment, preferably at 2–8 °C.[2]
-
Incomplete Reactions: Coupling efficiency can be hampered by steric hindrance from the leucine side chain, peptide aggregation (especially in longer or hydrophobic sequences), or suboptimal reaction conditions.[3][4]
-
Side Reactions: The most common side reactions include racemization at the C-terminal amino acid residue and guanidinylation of the N-terminus if uronium/aminium-based coupling reagents are used improperly.[5][6]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reagents, improper choice of base or solvent, and inadequate reaction time or temperature can all lead to reduced yields.[7]
-
Workup and Purification Losses: The desired peptide may be lost during extraction, precipitation, or chromatographic purification steps.[1][8]
Q2: How can I be sure my this compound is of good quality and properly handled?
Ensuring the quality of your starting material is the first step in troubleshooting.
-
Appearance: this compound should be a white to off-white crystalline powder.[2]
-
Storage: This compound is hygroscopic and should be stored sealed in a cool (2–8 °C), dry, and dark environment under an inert atmosphere to prevent degradation from moisture.[2] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[9]
-
Solubility: It is highly soluble in water, DMSO, and methanol.[2][10] Poor solubility may indicate degradation or impurities.
-
Handling: Always handle this compound in a dry environment (e.g., glove box or under an inert gas) and allow it to warm to room temperature before opening to prevent condensation.
Q3: Which coupling reagents are most effective for reactions involving this compound?
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions.[11] Onium salt (uronium/aminium and phosphonium) and carbodiimide-based reagents are most common.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | High reactivity, fast reaction times, and high efficiency.[7][12] COMU offers better solubility and a safer profile.[12][13] | Can cause guanidinylation of the N-terminus if not pre-activated correctly.[6] HATU/HBTU are derived from the explosive HOBt.[14] |
| Phosphonium Salts | BOP, PyBOP | Excellent coupling efficiency with minimal racemization.[12] BOP is effective for sterically hindered couplings. | BOP produces the carcinogenic byproduct HMPA.[12][14] |
| Carbodiimides | DCC, DIC, EDC | Low cost and widely used.[14] EDC and its urea byproduct are water-soluble, simplifying workup.[12][14] | Prone to causing racemization without an additive (e.g., HOBt, Oxyma).[12] DCC-urea byproduct is often insoluble, complicating purification.[5] |
| Other | T3P | Effective and often used in industrial settings. | Requires careful control of stoichiometry.[11] |
Q4: What is the role of the base in the coupling reaction, and how do I choose the right one?
A base is required to neutralize the hydrochloride salt of this compound, liberating the free amine for the nucleophilic attack. It also neutralizes acids formed during the reaction.
-
Common Bases: Non-nucleophilic tertiary amines like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are preferred.[5][14]
-
Stoichiometry: At least one equivalent of base is needed to neutralize the HCl salt. When using aminium/uronium reagents like HATU or HBTU, an additional equivalent of base is typically required.[14] Using a lower excess of base can sometimes minimize side reactions like δ-lactam formation in arginine couplings.[3]
-
Choice of Base:
Q5: How do I identify and minimize common side reactions?
Side reactions are a primary cause of low yield and impurity.[15]
| Side Reaction | Cause | Identification | Prevention & Mitigation |
| Racemization | Over-activation of the carboxylic acid, prolonged exposure to base.[5][14] | Chiral HPLC or NMR analysis of the product. | Use additives like HOBt or Oxyma Pure with carbodiimides.[7] Use a weaker base (NMM instead of DIEA). Keep reaction temperatures low.[14] |
| Guanidinylation | Reaction of excess uronium/aminium reagent (e.g., HBTU, HATU) with the free N-terminal amine. | Mass spectrometry (MS) analysis showing a mass addition corresponding to the reagent. | Pre-activate the carboxylic acid with the coupling reagent before adding it to the amine component.[6] |
| N-Acylurea Formation | Rearrangement of the O-acylisourea intermediate when using carbodiimides.[14][15] | MS and HPLC analysis. | Use of additives (HOBt, Oxyma) that trap the intermediate as a more stable active ester.[14] |
| Diketopiperazine Formation | Intramolecular cyclization, especially with dipeptide esters. | MS analysis showing a cyclic dipeptide byproduct. | Avoid using a base during the deprotection of the dipeptide N-terminus if possible. |
Q6: My reaction has stalled or is incomplete. What are the next steps?
If you observe a significant amount of unreacted starting material, consider the following strategies:
-
Double Coupling: Perform the coupling step a second time with fresh reagents before moving to the next step in the synthesis.[1]
-
Extended Reaction Time: Prolong the coupling reaction, for example, by letting it run overnight.[16] Be mindful that this can increase the risk of racemization.
-
Change Coupling Reagent: Switch to a more powerful coupling reagent, such as changing from HBTU to HATU, especially for sterically hindered couplings.[1]
-
Increase Temperature: Cautiously increasing the reaction temperature can improve efficiency but also elevates the risk of side reactions.[3]
Troubleshooting Guides
Systematic Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your peptide coupling reaction.
Caption: A workflow for troubleshooting low peptide coupling yields.
Experimental Protocols
Protocol 1: General Solution-Phase Peptide Coupling with this compound
This protocol is a representative example for coupling an N-protected amino acid to this compound using EDC/Oxyma.
Materials:
-
N-protected amino acid (e.g., Boc-Xxx-OH) (1.0 eq)
-
This compound (1.05 eq)
-
EDC·HCl (1.1 eq)
-
Oxyma Pure (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid, EDC·HCl, and Oxyma Pure in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath and stir for 10-15 minutes. This is the "pre-activation" step. The solution may change color.[17]
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM/DMF and add the DIEA. Stir for 5 minutes.
-
Add the this compound/DIEA solution dropwise to the pre-activated carboxylic acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (or 5% citric acid), saturated NaHCO₃ solution, and brine.[18]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purify the crude dipeptide ester using silica gel column chromatography.
Protocol 2: Small-Scale Test Reaction for Optimization
To efficiently find the best conditions, run a small array of test reactions in parallel.
Procedure:
-
Set up 4-6 small reaction vials (e.g., 4 mL vials).
-
In each vial, place a small, accurately weighed amount of your N-protected amino acid (e.g., 0.1 mmol).
-
Create a stock solution of this compound and a stock solution of a base (e.g., DIEA) in your chosen solvent.
-
To each vial, add the this compound and base stock solutions.
-
Prepare a set of different coupling reagents (e.g., HATU, HBTU, DIC/Oxyma). Add one type of coupling reagent to each vial.
-
Allow the reactions to proceed for a set amount of time (e.g., 4 hours).
-
Quench a small aliquot from each reaction and analyze by LC-MS to compare the conversion to the desired product. This allows for rapid identification of the most promising reaction conditions without consuming large amounts of material.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. peptide.com [peptide.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. jpt.com [jpt.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bachem.com [bachem.com]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. rsc.org [rsc.org]
- 19. reddit.com [reddit.com]
Preventing side reactions with H-Leu-OMe.HCl in peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using H-Leu-OMe.HCl in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
A1: this compound is the hydrochloride salt of L-leucine methyl ester. In peptide synthesis, it serves as a crucial building block, particularly as the C-terminal amino acid ester. The methyl ester group protects the carboxylic acid functionality of leucine, while the hydrochloride salt form enhances its stability and simplifies handling.[1]
Q2: What are the most common side reactions associated with the use of this compound?
A2: The two most prevalent side reactions when incorporating this compound are racemization of the leucine residue and the formation of diketopiperazine (DKP) , especially at the dipeptide stage. These side reactions can lead to impurities that are difficult to separate and may compromise the biological activity of the final peptide.[2][3]
Q3: How does the purity of this compound affect my synthesis?
A3: The purity of this compound is critical for the success of your peptide synthesis. Impurities can lead to the incorporation of incorrect amino acids or other unwanted adducts, resulting in a lower yield of the target peptide and complications during purification. Always use high-purity (≥98%) this compound.[1]
Q4: What are the recommended storage conditions for this compound?
A4: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, protected from moisture and light.[1] Recommended storage temperatures are typically between 2-8°C.[1] For solutions in solvents like DMSO, storage at -20°C for up to a month or -80°C for up to six months is advised to prevent degradation.[4]
Troubleshooting Guide: Racemization
Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, leading to a mixture of D and L enantiomers. This is a significant issue as the biological activity of peptides is highly dependent on their specific three-dimensional structure.
Identifying Racemization
Racemization can be detected by chiral chromatography of the hydrolyzed peptide or by using Marfey's method for amino acid analysis.
Core Causes and Prevention Strategies
The primary cause of racemization during peptide coupling is the formation of a planar oxazolone intermediate, which can be protonated from either side.[2] Several factors influence the rate of racemization.
| Factor | Influence on Racemization | Prevention Strategy |
| Base | Strong, non-sterically hindered bases (e.g., triethylamine) can readily abstract the alpha-proton, promoting oxazolone formation.[5] | Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2][5] |
| Coupling Reagent | Highly reactive coupling reagents can increase the rate of oxazolone formation. Carbodiimides (DCC, DIC) without additives are known to cause significant racemization.[2] | Use coupling reagents with built-in racemization suppressants (e.g., HATU, HBTU) or add racemization-suppressing additives like HOBt or OxymaPure when using carbodiimides.[2][6] |
| Additives | Additives like HOBt and OxymaPure react with the activated amino acid to form an active ester that is less prone to cyclizing into an oxazolone.[2][4] | Routinely add HOBt, HOAt, or OxymaPure to your coupling reactions, especially when using carbodiimide reagents.[2][4][6] |
| Temperature | Higher temperatures increase the rate of all reactions, including racemization. | Perform coupling reactions at room temperature or below (e.g., 0°C), particularly during the activation step.[2] |
| Solvent | Polar aprotic solvents can sometimes favor racemization. | While solvent choice is often dictated by resin swelling and solubility, be mindful of its potential impact. DMF is a common choice. |
| Pre-activation Time | Prolonged pre-activation of the carboxylic acid before addition of the amine component can lead to increased oxazolone formation. | Minimize the pre-activation time. Consider in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.[4] |
Experimental Protocol: Minimizing Racemization with OxymaPure
This protocol describes a general procedure for coupling an Fmoc-protected amino acid to this compound using DIC with OxymaPure as an additive to suppress racemization.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve the Fmoc-protected amino acid (1.0 eq.), this compound (1.0 eq.), and OxymaPure (1.0 eq.) in DMF.
-
Add DIPEA (2.0 eq.) to neutralize the hydrochloride salt and facilitate the reaction.
-
Add DIC (1.0 eq.) to the mixture to initiate the coupling reaction (in situ activation).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with standard workup and purification procedures.
Troubleshooting Guide: Diketopiperazine (DKP) Formation
Diketopiperazines are cyclic dipeptides that can form via intramolecular cyclization of a dipeptide, leading to cleavage from the resin in solid-phase synthesis or termination of the chain in solution-phase synthesis. This side reaction is particularly problematic when coupling the third amino acid to a dipeptide ending in a methyl ester, such as a sequence involving this compound.
Identifying DKP Formation
DKP formation results in a significant loss of the desired peptide and the appearance of a new, smaller cyclic molecule in your analytical data (e.g., LC-MS).
Core Causes and Prevention Strategies
The formation of DKP is catalyzed by base and is dependent on the sequence and the type of resin used in solid-phase peptide synthesis (SPPS).
| Factor | Influence on DKP Formation | Prevention Strategy |
| Peptide Sequence | The presence of proline at the N-terminus or C-terminus of the dipeptide significantly increases the rate of DKP formation. However, it can occur with other amino acid sequences as well. | For highly susceptible sequences, consider coupling a pre-formed dipeptide instead of sequential single amino acid additions.[2] |
| Resin Type (SPPS) | Resins with acid-labile linkers, such as 2-chlorotrityl chloride (2-CTC) resin, are prone to cleavage of the dipeptide-DKP from the resin.[7] Wang resins are also susceptible.[7] | Use a resin with a less acid-labile linker or a resin whose steric bulk hinders DKP formation, such as 2-chlorotrityl chloride resin (while susceptible to cleavage, its bulkiness can also inhibit formation).[3] |
| Deprotection Conditions | The standard Fmoc deprotection reagent, 20% piperidine in DMF, is basic and can catalyze DKP formation, especially with prolonged exposure.[7] | Use a milder deprotection cocktail (e.g., 2% DBU / 5% piperazine in NMP), reduce deprotection time, and proceed immediately to the next coupling step.[2][7] |
| Reaction Time | Longer exposure of the deprotected dipeptide to basic conditions increases the likelihood of cyclization. | Minimize the time between the deprotection of the second amino acid and the coupling of the third. |
Experimental Protocol: Prevention of DKP Formation using 2-Chlorotrityl Chloride Resin
This protocol describes the loading of the first Fmoc-amino acid onto 2-chlorotrityl chloride resin, a strategy that can help minimize DKP formation due to the steric hindrance of the trityl group.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Leu-OH
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the 2-CTC resin in dry DCM for 30-60 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve Fmoc-Leu-OH (1.0-1.5 eq. relative to the resin loading) and DIPEA (2.0 eq. relative to the amino acid) in dry DCM.
-
Add the amino acid solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.
-
To cap any remaining unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 15-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM, DMF, and finally DCM again.
-
Dry the resin under vacuum.
-
Proceed with the standard Fmoc-SPPS cycle, coupling the next amino acid to the resin-bound leucine.
References
How to improve H-Leu-OMe.HCl solubility in organic solvents
This guide provides troubleshooting advice and detailed protocols for researchers encountering solubility issues with L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A1: this compound is an amino acid ester hydrochloride salt. Its salt nature, consisting of a positively charged ammonium group (-NH3+) and a chloride anion (Cl-), makes it highly polar. This high polarity leads to strong crystal lattice energy, making it more soluble in polar solvents like water or methanol and poorly soluble in less polar organic solvents such as DCM, THF, or ethyl acetate.
Q2: I need to use this compound for a peptide coupling reaction in DCM. What is the most common method to solubilize it?
A2: The most standard and effective method is to convert the hydrochloride salt into its corresponding free amine (H-Leu-OMe) in situ, just before your coupling reaction. This is achieved by adding a non-nucleophilic organic base. The resulting free amine is significantly less polar and readily dissolves in solvents like DCM.
Q3: What base should I use for the in-situ neutralization of this compound?
A3: Tertiary amines are typically used for this purpose as they are non-nucleophilic and will not interfere with subsequent reactions, such as peptide coupling. Common choices include:
-
Diisopropylethylamine (DIPEA or Hünig's base): Often preferred because the resulting ammonium salt (DIPEA.HCl) has better solubility in some organic solvents.
-
Triethylamine (TEA): A common and cost-effective choice. The resulting triethylammonium chloride (TEA.HCl) can sometimes precipitate from solution, which may or may not be desirable.
-
N-methylmorpholine (NMM): Another widely used base in peptide synthesis.
It is crucial to use an anhydrous base to avoid introducing water, which can cause unwanted side reactions.
Q4: Can I improve solubility by heating the mixture?
A4: While gently heating and sonicating the mixture can help overcome the initial energy barrier for dissolution, it is often not a sufficient solution for the inherent insolubility of this compound in non-polar organic solvents. For many applications, especially those sensitive to temperature, chemical modification (like conversion to the free amine) is a more reliable strategy.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| This compound remains a solid suspension in DCM even after adding base. | 1. Insufficient Base: Not enough base was added to neutralize all the HCl salt. 2. Incomplete Reaction: The neutralization reaction is slow or incomplete. | 1. Add Stoichiometric Base: Ensure at least 1.0 to 1.1 equivalents of base (e.g., DIPEA, TEA) are added relative to the this compound. 2. Stir the Mixture: Stir the suspension of the salt and base in the solvent for 15-30 minutes at room temperature to ensure the neutralization reaction goes to completion before adding other reagents. |
| The reaction mixture becomes a thick, unmanageable slurry. | Precipitation of Byproducts: The ammonium salt byproduct (e.g., TEA.HCl) is precipitating from the reaction solvent. | 1. Switch Solvents: Consider using a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) where both the starting material and the ammonium salt byproduct are more soluble. 2. Switch Bases: Use a base like DIPEA, as its hydrochloride salt is often more soluble. |
| My reaction is not proceeding as expected after solubilizing the amine. | Amine Degradation or Side Reaction: The free amine, once formed, can be less stable over long periods or at elevated temperatures. | 1. Prepare Freshly: Generate the free amine in situ and use it immediately in the next reaction step. Do not store the free amine solution for extended periods. 2. Control Temperature: Perform the neutralization and subsequent reaction at a controlled temperature (e.g., 0 °C) to minimize potential side reactions. |
Solubility Data Summary
The following table provides a qualitative comparison of the solubility for this compound and its corresponding free amine form in various organic solvents.
| Compound Form | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) | Methanol (MeOH) |
| This compound (Salt) | Very Poor / Insoluble | Very Poor / Insoluble | Sparingly Soluble | Soluble | Soluble |
| H-Leu-OMe (Free Amine) | Soluble | Soluble | Soluble | Soluble | Soluble |
Experimental Protocols
Protocol 1: In-Situ Neutralization of this compound for Peptide Coupling
This protocol describes the standard procedure for preparing a solution of L-Leucine methyl ester free amine for immediate use in a reaction, such as amide bond formation.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., DCM, DMF)
-
Anhydrous tertiary base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Preparation: To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add Solvent: Add the desired volume of anhydrous organic solvent (e.g., DCM).
-
Stir: Begin stirring the mixture. You will observe a slurry or suspension.
-
Cooling (Optional but Recommended): Cool the suspension to 0 °C using an ice-water bath. This helps to control any exotherm from the neutralization.
-
Add Base: Slowly add the tertiary base (e.g., DIPEA, 1.05 equivalents) dropwise to the stirring suspension.
-
Dissolution: Continue stirring the mixture at 0 °C to room temperature for 15-30 minutes. The solids should gradually dissolve as the free amine is formed, resulting in a clear solution.
-
Proceed with Reaction: The resulting solution containing the free amine is now ready to be used directly for the next step of your synthesis (e.g., addition of an activated carboxylic acid for peptide coupling).
Visual Guides
Caption: Workflow for the in-situ generation of H-Leu-OMe free amine.
Technical Support Center: Optimizing Reaction Conditions for H-Leu-OMe.HCl Ester Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis of L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl). Below you will find frequently asked questions and troubleshooting guides to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for hydrolyzing this compound?
A1: The primary methods for this compound hydrolysis are chemical hydrolysis (saponification) under basic conditions and enzymatic hydrolysis.[1] Basic hydrolysis is widely used due to its efficiency and irreversibility.[2] It typically involves reacting the ester with a base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in an aqueous or mixed aqueous-organic solvent system.[3][4] Enzymatic hydrolysis offers high selectivity and mild reaction conditions, often employing esterases or proteases like Alcalase.[1]
Q2: Why is lithium hydroxide (LiOH) often recommended for the saponification of amino acid esters?
A2: Lithium hydroxide is frequently the base of choice for the saponification of chiral amino acid esters because it minimizes the risk of racemization, a common side reaction under basic conditions, especially with NaOH at elevated temperatures.[5][6][7] It allows for effective hydrolysis under mild conditions, thus preserving the stereochemical integrity of the resulting L-Leucine.
Q3: What solvents are suitable for this reaction?
A3: Since this compound is highly soluble in water and methanol, these are common solvent choices.[8] However, to ensure the solubility of both the starting material and intermediates, mixed solvent systems are often employed.[3] Common combinations include tetrahydrofuran (THF)/water, methanol/water, or dioxane/water.[3][4] The choice of solvent can influence reaction rate and side product formation. Using alcoholic solvents like methanol can sometimes lead to transesterification.[3]
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), which will show the disappearance of the starting ester spot and the appearance of the product amino acid spot.[4] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Experimental Protocol: Basic Hydrolysis of this compound
This protocol details a standard procedure for the saponification of this compound using lithium hydroxide.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of THF and deionized water in a round-bottom flask.
-
Addition of Base: While stirring at room temperature, add lithium hydroxide monohydrate (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[4]
-
Workup - Solvent Removal: Once the reaction is complete, remove the THF using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 6 using 1M HCl. This protonates the carboxylate to form the free amino acid.
-
Extraction: If the resulting amino acid has limited water solubility, it can be extracted with a suitable organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-Leucine.
Data Presentation: Comparison of Hydrolysis Conditions
The following table summarizes various reported conditions for the hydrolysis of L-Leucine methyl ester.
| Hydrolysis Method | Reagent/Enzyme | Solvent System | Temperature | Time | Yield/Conversion | Reference |
| Enzymatic | Alcalase 2.4 L | Water | Room Temp. | 4 hours | >99% Hydrolysis | |
| Basic | Lithium Hydroxide | THF/Water | Room Temp. | 1 hour | Typically high | [4] |
| Basic | Sodium Hydroxide | Water/Methanol | 70 °C | 1 hour | Variable, risk of side reactions | |
| Enzymatic | Esterase | Water | -5 to 60 °C | 1-24 hours | 50-95% Hydrolysis | [1] |
Troubleshooting Guides
This section addresses common issues encountered during the hydrolysis of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Low or Incomplete Hydrolysis | 1. Insufficient Base: Not enough base was used to drive the reaction to completion. 2. Poor Solubility: The starting material is not fully dissolved in the solvent system. 3. Steric Hindrance: Although less of an issue for leucine, bulky protecting groups elsewhere in a molecule can hinder ester hydrolysis.[9] 4. Low Temperature: The reaction may be too slow at the current temperature. | 1. Use a slight excess of base (e.g., 1.1-1.5 equivalents). 2. Add a co-solvent like THF or methanol to improve solubility.[3] 3. Consider increasing the reaction temperature, but be mindful of potential side reactions. 4. Increase the reaction temperature moderately (e.g., to 40-50 °C) and monitor for side products. |
| Product Racemization | 1. Harsh Basic Conditions: Using a strong base like NaOH, especially at elevated temperatures, can lead to epimerization at the alpha-carbon.[5][6] 2. Prolonged Reaction Time: Leaving the reaction for an extended period under basic conditions can increase the risk of racemization. | 1. Use a milder base such as LiOH.[5][7] 2. Perform the reaction at room temperature or below. 3. Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Side Product Formation (e.g., Transesterification) | 1. Alcoholic Co-solvent: Using an alcohol like methanol or ethanol as a co-solvent can lead to an equilibrium with the corresponding ester.[3] | 1. Use a non-alcoholic co-solvent like THF or dioxane.[3][4] |
| Difficulty in Product Isolation | 1. Product is Water Soluble: L-Leucine has some solubility in water, making extraction difficult. 2. Emulsion during Workup: Formation of an emulsion during the extraction process can lead to product loss. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the amino acid before extraction. 2. If the product is sufficiently non-polar, use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent. 3. To break emulsions, add a small amount of brine or filter the mixture through celite. |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the basic hydrolysis of this compound.
Caption: Troubleshooting logic for this compound hydrolysis.
References
- 1. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
- 2. Buy H-Leu-leu-ome hcl | 6491-83-4 [smolecule.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 6. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - SRIRAMCHEM [sriramchem.com]
- 9. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
H-Leu-OMe.HCl stability and degradation pathways to avoid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of H-Leu-OMe.HCl (L-Leucine methyl ester hydrochloride) and strategies to mitigate its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark environment.[1] Recommended storage temperatures are between 2-8°C.[1]
Q2: How should I store this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, it is recommended to prepare solutions fresh. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. For solutions in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[2] Always ensure the container is tightly sealed to prevent moisture absorption.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound are hydrolysis, oxidation, and racemization. These pathways can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents or certain chemicals.
Q4: How can I minimize the hydrolysis of this compound?
A4: Hydrolysis of the methyl ester group to form L-leucine and methanol is a significant degradation pathway, particularly under acidic or basic conditions.[3] To minimize hydrolysis, maintain solutions at a neutral pH and store them at low temperatures. Avoid prolonged exposure to highly acidic or basic environments.
Q5: What are the risks of oxidation and how can I prevent it?
A5: The amino group of this compound can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon exposure to air and light over extended periods.[4] To prevent oxidation, store the compound and its solutions under an inert atmosphere and protect them from light. Avoid contact with strong oxidizing agents.
Q6: Is racemization a concern for this compound?
A6: Yes, racemization, the conversion of the L-enantiomer to a mixture of L- and D-enantiomers, can occur. This is particularly a risk in the presence of certain organic solvents like aliphatic ketones (e.g., acetone) in combination with carboxylic acids (e.g., acetic acid).[2] To maintain the chiral purity of this compound, avoid these conditions during your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Verify storage conditions (temperature, inert atmosphere, protection from light and moisture). Prepare fresh solutions for each experiment. Perform a purity check of your this compound stock using a suitable analytical method like HPLC. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products (e.g., L-leucine from hydrolysis, oxidized byproducts). | Use a stability-indicating analytical method to identify and quantify impurities. Review experimental conditions (pH, temperature, presence of reactive chemicals) to identify the potential cause of degradation and optimize the protocol to minimize it. |
| Difficulty in dissolving the compound. | The compound is hygroscopic and may have absorbed moisture, affecting its solubility. | Ensure the product is stored in a desiccated environment. Use a fresh, unopened container if possible. Gentle warming or sonication may aid in dissolution, but be mindful of potential degradation at elevated temperatures. |
| Observed decrease in pH of unbuffered aqueous solutions over time. | Hydrolysis of the ester to the carboxylic acid (L-leucine) can lead to a decrease in pH. | Use buffered solutions to maintain a stable pH throughout the experiment, especially for long-term studies. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3% (v/v)
- High-purity water
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Phosphate buffer (pH 7.4)
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place solid this compound in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation (Solid State): Expose solid this compound to UV light (254 nm) for 24 hours.
-
Control Sample: Dissolve this compound in high-purity water to a final concentration of 1 mg/mL and store at 4°C.
3. Analysis:
- After the specified time points, neutralize the acid and base-stressed samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
- Gradient Program:
- 0-5 min: 5% B
- 5-20 min: 5% to 95% B
- 20-25 min: 95% B
- 25-30 min: 95% to 5% B
- 30-35 min: 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
2. Sample Preparation:
- Dissolve samples in the initial mobile phase composition (95% Solvent A, 5% Solvent B).
- Filter samples through a 0.45 µm syringe filter before injection.
Visualizing Degradation Pathways and Workflows
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ | Semantic Scholar [semanticscholar.org]
Issues with hygroscopic nature of H-Leu-OMe.HCl in the lab
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues related to the hygroscopic nature of L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl).
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic? A1: A hygroscopic material readily absorbs and retains moisture from the surrounding atmosphere[1][2][3]. For this compound, this means the white, crystalline powder can become clumpy, pasty, or even dissolve if exposed to humid air for extended periods[1][3]. This property can significantly affect experimental accuracy and outcomes.
Q2: How should I properly store this compound? A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and inert environment, preferably at 2–8 °C[4]. For long-term storage, some suppliers recommend 4°C[5][6]. It is crucial to store it away from moisture and light[4]. Storing inside a desiccator containing a drying agent can provide an additional layer of protection[2][7].
Q3: My this compound appears clumpy. Can I still use it? A3: Clumping is a primary indicator of moisture absorption[1][3][8]. While you can sometimes break up clumps with a spatula, the material's properties may already be compromised[1]. The absorbed water adds to the weight, making accurate molar calculations impossible without determining the precise water content[9][10]. For sensitive reactions like peptide synthesis, using fresh, free-flowing powder from a newly opened container is highly recommended[8]. If you must use clumpy material, its water content should be determined first.
Q4: What are the consequences of using this compound that has absorbed water? A4: Using this compound with an unknown water content can lead to several experimental issues:
-
Inaccurate Measurements: The measured weight will include an unknown mass of water, leading to errors in molarity and stoichiometry[9][11].
-
Reduced Reaction Yields: In moisture-sensitive reactions, such as peptide couplings, the presence of water can hydrolyze activated reagents or promote unwanted side reactions, ultimately lowering the yield of the desired product[8].
-
Inconsistent Results: The amount of absorbed water can vary depending on ambient humidity and exposure time, leading to poor reproducibility between experiments[10].
-
Physical State Changes: The powder can become difficult to handle, appearing gummy or even turning into a liquid, which complicates transfer and weighing[3][7].
Q5: How does moisture affect the solvents used to dissolve this compound? A5: Solvents themselves can be hygroscopic. For example, DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of this compound[5][12]. For reactions requiring anhydrous conditions, it is critical to use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves[8][13].
Physicochemical and Storage Data
The following table summarizes key properties of this compound relevant to its handling and storage.
| Property | Value | Source(s) |
| Chemical Name | L-Leucine methyl ester hydrochloride | [4] |
| CAS Number | 7517-19-3 | [4][5] |
| Molecular Formula | C₇H₁₆ClNO₂ | [5][6] |
| Molecular Weight | 181.66 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder or solid | [4][5] |
| Melting Point | 150–153 °C (decomposes) | [4] |
| Solubility | Highly soluble in water, DMSO, and methanol | [4] |
| Recommended Storage | 2–8 °C, sealed, under inert atmosphere, protected from moisture and light | [4] |
| Water Content (Typical) | ~0.34% (Lot specific, refer to Certificate of Analysis) | [6][14] |
Troubleshooting Guide
This section addresses specific problems encountered during experiments involving this compound.
Problem 1: The mass of the this compound on the analytical balance is continuously increasing.
-
Cause: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture in real-time[11][15]. The longer the compound is exposed to air on the balance pan, the more water it will absorb, and the higher its mass will read.
-
Solution:
-
Minimize exposure time. Have all necessary equipment (spatula, weighing vessel, solvent) ready before opening the reagent container.
-
Weigh the material quickly and decisively[1].
-
Use the "weighing by difference" method. Pre-weigh a sealed vial containing the powder, quickly transfer an approximate amount to your reaction vessel, then re-weigh the sealed vial. The difference in mass is the amount transferred.
-
If possible, perform weighing inside a glovebox with a controlled low-humidity atmosphere or in a balance chamber containing a desiccant[9][10].
-
Problem 2: Low or inconsistent yields in a peptide coupling reaction.
-
Cause: Water is detrimental to many peptide coupling reactions. Moisture introduced from hygroscopic this compound, solvents, or the atmosphere can deactivate coupling reagents (e.g., carbodiimides) and lead to hydrolysis of activated esters, preventing efficient amide bond formation[8][16].
-
Solution:
-
Verify Reagent Quality: Use this compound from a freshly opened container or one that has been properly stored in a desiccator. Discard any material that is visibly clumpy or discolored[8].
-
Ensure Anhydrous Conditions: Use anhydrous grade solvents. Dry all glassware in an oven (e.g., >100°C for several hours) and cool it under a stream of inert gas (like nitrogen or argon) or in a desiccator immediately before use[13].
-
Maintain Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel[8][13].
-
Check Other Reagents: Ensure all other reagents, including the N-protected amino acid and any additives (like HOBt), are also anhydrous.
-
Caption: Troubleshooting flowchart for low-yield synthesis.
Experimental Protocols
Protocol 1: Weighing Hygroscopic this compound
This protocol minimizes moisture absorption during weighing.
-
Preparation: Place the sealed container of this compound and a clean, dry weighing vessel (e.g., a small vial or flask) inside a desiccator for at least 30 minutes to allow them to equilibrate to the same dry atmosphere.
-
Tare the Vessel: Place the empty, dry weighing vessel on the analytical balance and tare its weight.
-
Rapid Transfer: Remove the this compound container and the weighing vessel from the desiccator. Working quickly and efficiently, open the reagent container and use a clean, dry spatula to transfer the desired amount of powder to the weighing vessel.
-
Record Mass: Immediately close the reagent container and the weighing vessel (if it has a cap). Record the stable mass reading as quickly as possible[1]. If the reading drifts upwards, moisture absorption is occurring[11].
-
Immediate Use: Proceed immediately to dissolve the weighed powder in the appropriate anhydrous solvent to prevent further moisture uptake.
-
Storage: Tightly reseal the main this compound container, purge with an inert gas like argon if possible, and return it to the recommended cold, dry storage location[4][8].
Caption: Experimental workflow for handling hygroscopic this compound.
Protocol 2: General Peptide Coupling Reaction
This protocol describes a general solution-phase peptide coupling using this compound and highlights moisture-critical steps. This example uses DCC/HOBt coupling.
-
Reactant Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the N-terminally protected amino acid (e.g., Boc-Phe-OH, 1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in an anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of this compound: Add this compound (1.1 eq), weighed accurately as per Protocol 1. Follow with the addition of a tertiary base like N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 eq) to neutralize the hydrochloride salt[17]. Stir for 5-10 minutes.
-
Initiation of Coupling: While maintaining the temperature at 0 °C, add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will begin to form[17].
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, filter off the DCU precipitate. The filtrate containing the dipeptide can then be subjected to standard aqueous workup and purification procedures (e.g., extraction, chromatography).
Protocol 3: Determination of Water Content by Karl Fischer Titration
This protocol provides a general outline for quantifying the water content in a sample of this compound.
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned with the KF reagent to eliminate any residual moisture.
-
Sample Preparation: Accurately weigh a sample of this compound (typically 50-100 mg) using the "weighing by difference" method to minimize atmospheric moisture exposure[9].
-
Titration: Quickly introduce the weighed sample into the titration vessel. The Karl Fischer reagent is then added automatically until the endpoint is reached, which occurs when all the water in the sample has reacted.
-
Calculation: The instrument's software calculates the amount of water in the sample based on the volume of titrant used. The result is typically expressed as a weight percentage (w/w%).
-
Note: For salts like this compound, direct volumetric titration is usually suitable. If side reactions were to occur, the KF oven technique would be the method of choice[18]. This analysis provides an accurate water content value that can be used to correct the mass of the compound for stoichiometric calculations.
Caption: Logical diagram of moisture's impact on this compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 8. benchchem.com [benchchem.com]
- 9. chromforum.org [chromforum.org]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. peptide.com [peptide.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rsc.org [rsc.org]
- 18. Determination of Water Content in Hydrochloric acid Using Karl Fischer Titration [sigmaaldrich.com]
Technical Support Center: Purification of Peptides Synthesized with H-Leu-OMe.HCl
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with synthetic peptides incorporating L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides synthesized with this compound?
A1: The primary challenges stem from the C-terminal methyl ester, which can lead to specific side reactions and alter the physicochemical properties of the peptide. Key issues include:
-
Increased Hydrophobicity: The methyl ester group increases the overall hydrophobicity of the peptide, which can affect its solubility and retention behavior during reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Side Reactions: The presence of the C-terminal ester can make the peptide susceptible to side reactions such as diketopiperazine formation and epimerization, leading to impurities that are difficult to separate.[3][4]
-
Ester Hydrolysis: If the final product requires a free C-terminal carboxylic acid, a final hydrolysis step is necessary to remove the methyl ester. This additional step can introduce impurities and requires careful optimization.[5]
Q2: What is diketopiperazine formation and why is it a concern with this compound?
A2: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur at the dipeptide stage of solid-phase peptide synthesis (SPPS), resulting in the cleavage of the dipeptide from the resin.[3][6] This is a significant side reaction that leads to the formation of a major impurity and truncation of the desired peptide. Peptides with proline as the second amino acid are particularly prone to DKP formation.[3][7] When using this compound as the first amino acid, if the second amino acid coupled is proline or another susceptible residue, the risk of DKP formation is elevated.
Q3: Can the methyl ester group be removed after purification?
A3: Yes, the C-terminal methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the purified peptide with a base such as sodium hydroxide (NaOH) in a solution of aqueous tetrahydrofuran (THF).[5] However, this step must be carefully controlled to avoid epimerization or other base-catalyzed side reactions.
Q4: How does the C-terminal methyl ester affect the peptide's behavior in RP-HPLC?
A4: The methyl ester group increases the hydrophobicity of the peptide, which will generally lead to a longer retention time on a reversed-phase column compared to its free-acid counterpart.[1] This requires adjustment of the elution gradient, typically by using a higher concentration of the organic solvent (e.g., acetonitrile) to elute the peptide.
Troubleshooting Guides
Problem 1: My peptide elutes much later than expected on RP-HPLC, or not at all.
| Potential Cause | Troubleshooting Steps |
| Increased Hydrophobicity | The C-terminal methyl ester significantly increases the peptide's hydrophobicity.[1] Modify your HPLC gradient to include a higher percentage of organic solvent (e.g., acetonitrile) and/or use a shallower gradient to ensure elution.[8] |
| Peptide Aggregation | Highly hydrophobic peptides have a tendency to aggregate, which can lead to poor solubility and anomalous chromatographic behavior.[2] Try dissolving the crude peptide in a stronger solvent like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) before injection. Consider performing the purification at an elevated temperature (e.g., 40-60 °C) to disrupt aggregates. |
| Precipitation on Column | The peptide may be precipitating on the column upon injection if the initial mobile phase is too aqueous. Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition. If solubility is low, use a minimal amount of a strong organic solvent and inject a smaller volume.[9] |
Problem 2: I see a major impurity peak that corresponds to a dipeptide.
| Potential Cause | Troubleshooting Steps |
| Diketopiperazine (DKP) Formation | This is a likely cause, especially if the second amino acid in your sequence is proline.[3][4] To mitigate DKP formation during synthesis, consider using a 2-chlorotrityl chloride resin, as its steric bulk can inhibit this side reaction.[3] During purification, a shallower gradient during HPLC may help to resolve the DKP impurity from the target peptide. |
Problem 3: My final product shows two closely eluting peaks with the same mass.
| Potential Cause | Troubleshooting Steps |
| Epimerization/Racemization | The C-terminal leucine may have undergone epimerization (racemization) during synthesis, particularly during the repeated basic conditions of Fmoc deprotection.[10] This results in diastereomers that can be very difficult to separate. To minimize this, reduce the exposure time to the basic deprotection solution. During purification, try using a different column chemistry or mobile phase additive to improve the resolution of the diastereomers. |
Quantitative Data Summary
The following table summarizes representative data on the purity and yield of peptides synthesized with C-terminal methyl esters from cited literature.
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Final Yield (%) | Reference |
| a-factor precursor | Fmoc-SPPS on Trt-Cl resin | >70 | - | [11] |
| 5-FAM labeled a-factor | Fmoc-SPPS on Trt-Cl resin | 81 | 36 | [12] |
| Gly-Phe-Cys-OMe | Fmoc-SPPS with side-chain anchoring | - | - | [10] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Peptide with C-Terminal Leucine Methyl Ester
-
Resin Selection: A pre-loaded Wang resin or a 2-chlorotrityl chloride resin can be used. For sequences prone to diketopiperazine formation, 2-chlorotrityl chloride resin is recommended.[3]
-
First Amino Acid Coupling: Couple this compound to the resin using a standard coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.
-
Peptide Chain Elongation: Perform subsequent amino acid couplings using standard Fmoc-SPPS chemistry.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the amino acid composition (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Crude Product Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.
Protocol 2: Hydrolysis of C-Terminal Methyl Ester
-
Dissolution: Dissolve the purified, lyophilized peptide methyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Saponification: Add a solution of 1 N sodium hydroxide (NaOH) and stir the reaction at room temperature.[5]
-
Monitoring: Monitor the reaction progress by RP-HPLC to ensure complete hydrolysis and minimize side reactions.
-
Quenching and Purification: Once the reaction is complete, neutralize the solution with a mild acid (e.g., 1 N HCl) and purify the resulting peptide with the free C-terminal acid by RP-HPLC. Lyophilize the pure fractions.
Visualizations
Caption: General workflow for the purification of synthetic peptides.
Caption: Side reaction pathway for diketopiperazine formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. baranlab.org [baranlab.org]
- 7. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation of Peptides Containing H-Leu-OMe.HCl
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to diagnose and mitigate peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for peptides containing this compound?
A1: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures such as oligomers, fibrils, or amorphous aggregates.[1][2] This is a significant concern in research and drug development as it can lead to:
-
Loss of biological activity: Aggregated peptides may not adopt the necessary conformation to bind to their target.
-
Reduced solubility and bioavailability: Aggregates are often difficult to dissolve, making them challenging to work with and reducing their therapeutic potential.[3]
-
Increased immunogenicity: The introduction of aggregated protein or peptide therapeutics can trigger an unwanted immune response.
-
Difficulties in purification and analysis: Aggregation can interfere with chromatographic purification and lead to inaccurate quantification.
Peptides containing this compound may be susceptible to aggregation due to the hydrophobicity of the leucine side chain. The methyl esterification of the C-terminus removes the negative charge of the carboxyl group, which can alter the peptide's overall charge distribution and potentially increase its propensity to aggregate, especially in sequences with a high content of hydrophobic residues.
Q2: What are the primary factors that influence the aggregation of my peptide containing this compound?
A2: Several factors, both intrinsic to the peptide sequence and extrinsic to the experimental conditions, can influence aggregation:
-
Amino Acid Sequence: The presence of hydrophobic amino acids, like leucine, is a primary driver of aggregation.[4] The overall hydrophobicity and charge distribution of the entire peptide sequence play a crucial role.
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.
-
pH: The pH of the solution affects the ionization state of amino acid side chains and the N-terminus. Peptides are often least soluble at their isoelectric point (pI), where their net charge is zero, leading to increased aggregation.
-
Ionic Strength: The salt concentration of the solution can either shield or enhance electrostatic interactions between peptide molecules, thereby influencing aggregation. The effect of ionic strength can be complex and may need to be empirically determined for your specific peptide.
-
Temperature: Higher temperatures can increase the rate of aggregation by promoting hydrophobic interactions and providing the energy needed to overcome activation barriers for conformational changes.
-
Solvent: The choice of solvent is critical. While aqueous buffers are often required for biological assays, organic co-solvents like DMSO or DMF can be used to dissolve and handle hydrophobic peptides.[5][6][7][8]
-
Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce mechanical stress that may induce aggregation.
Q3: How can I detect and quantify the aggregation of my peptide?
A3: Several techniques can be employed to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity, precipitation, or gel formation in your peptide solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.[9]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates, making it a common method for monitoring fibrillization kinetics.[10]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of soluble oligomers and larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species eluting earlier than the monomeric peptide is a clear indication of aggregation.[11]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of peptide aggregates, such as fibrils or amorphous structures.[10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation issues with your this compound-containing peptide.
Problem: My lyophilized peptide containing this compound will not dissolve.
| Possible Cause | Suggested Solution |
| High Hydrophobicity | Start by attempting to dissolve a small amount of the peptide in sterile, distilled water. If it is insoluble, proceed to the next steps. |
| For peptides with a net positive charge, try dissolving in a dilute acidic solution (e.g., 10% acetic acid).[5][7] | |
| For peptides with a net negative charge, try a dilute basic solution (e.g., 0.1 M ammonium bicarbonate), avoiding this for cysteine-containing peptides.[5] | |
| For neutral or very hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (ACN) first, and then slowly add the aqueous buffer with gentle vortexing.[5][6][8] Note: Ensure the final concentration of the organic solvent is compatible with your downstream application. | |
| Incorrect pH | Determine the isoelectric point (pI) of your peptide. Adjust the pH of your buffer to be at least 1-2 units away from the pI to increase the net charge and promote solubility. |
| Insufficient Solvation Time/Energy | Gently warm the solution (not exceeding 40°C) or use sonication to aid dissolution.[6] |
Problem: My peptide solution becomes cloudy or forms a precipitate over time.
| Possible Cause | Suggested Solution |
| Concentration is too high | Decrease the working concentration of your peptide. Prepare fresh dilutions from a concentrated stock solution stored in an appropriate solvent (e.g., DMSO) just before use. |
| Unfavorable Buffer Conditions | Screen different buffers with varying pH and ionic strengths to find conditions that maintain peptide solubility. |
| Temperature Effects | Store peptide solutions at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[12] |
| Presence of Nucleating Species | Filter your peptide solution through a 0.22 µm syringe filter to remove any pre-existing aggregates or particulate matter that could seed further aggregation. |
| Addition of Aggregation-Promoting Excipients | Use additives known to inhibit aggregation, such as glycerol, sucrose, or certain amino acids (e.g., arginine). The optimal additive and its concentration will need to be determined empirically. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Fibrillar Aggregation
This protocol is designed to monitor the kinetics of fibrillar aggregation of a peptide containing this compound.
Materials:
-
Peptide containing this compound
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Aggregation buffer (e.g., PBS, Tris-HCl at a pH that maintains peptide solubility)
-
Black, clear-bottom 96-well plate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Peptide Preparation: Prepare a concentrated stock solution of the peptide in an appropriate solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the peptide stock solution into the aggregation buffer to the desired final concentration. It is crucial to add the peptide stock to the buffer while vortexing to minimize immediate precipitation.
-
Assay Setup: In each well of the 96-well plate, add your peptide solution. Include control wells with buffer only and buffer with ThT only for baseline measurements.
-
ThT Addition: Add ThT from the stock solution to each well to a final concentration of 10-20 µM.
-
Fluorescence Measurement: Place the plate in the plate reader. Set the reader to incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Data Acquisition: Monitor the fluorescence intensity over time (e.g., every 15-30 minutes for several hours or days).
-
Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is indicative of nucleated fibril formation.[1]
Protocol 2: Dynamic Light Scattering (DLS) for Detecting Soluble Aggregates
This protocol allows for the measurement of the size distribution of peptide aggregates in solution.
Materials:
-
Peptide containing this compound
-
Appropriate buffer for dissolution
-
DLS instrument
-
Low-volume, dust-free cuvettes
-
0.22 µm syringe filter (low protein binding)
Procedure:
-
Sample Preparation: Prepare the peptide solution in the desired buffer as described in the ThT assay protocol.
-
Filtration: Filter the peptide solution through a 0.22 µm filter to remove any large, extraneous particles.
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the filtered peptide solution to a clean cuvette.
-
Place the cuvette in the instrument and allow the temperature to equilibrate for 5-10 minutes.
-
Perform the DLS measurement, acquiring data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis: Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in Rh compared to the expected monomer size and a high PDI value are indicative of aggregation.
Visualizations
Caption: Troubleshooting workflow for dissolving peptides containing this compound.
Caption: Workflow for the detection and characterization of peptide aggregation.
References
- 1. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. biorbyt.com [biorbyt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. genscript.com [genscript.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide-induced formation of protein aggregates and amyloid fibrils in human and guinea pig αA-crystallins under physiological conditions of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
Best practices for storing and handling H-Leu-OMe.HCl
This guide provides best practices for storing and handling L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl), along with troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] For long-term storage, temperatures between 2-8°C are recommended.[1]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the recommended conditions. When dissolved in a solvent, it can be stored at -20°C for up to one month or at -80°C for up to six months.[2]
Q3: What are the key safety precautions when handling this compound?
A3: When handling this compound, it is important to use personal protective equipment, including gloves, goggles, and a lab coat.[1] Handling should be done in a well-ventilated area to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is highly soluble in water, DMSO, and methanol.[1]
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound due to improper storage.
Solution:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (see table below).
-
Use Fresh Aliquots: If using a stock solution, use a fresh aliquot that has not undergone multiple freeze-thaw cycles.
-
Purity Check: If degradation is suspected, consider a purity check of the compound.
Issue 2: Difficulty Dissolving this compound
Possible Cause: Use of a suboptimal solvent or insufficient mixing.
Solution:
-
Solvent Selection: Confirm that you are using a recommended solvent such as water, DMSO, or methanol.[1]
-
Aid Dissolution: Gentle heating and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[2]
-
Fresh Solvent: For solvents like DMSO that are hygroscopic, use a newly opened bottle to ensure its quality, as absorbed moisture can impact solubility.[2][4]
Data Summary
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 2-8°C | Long-term | Sealed, dry, dark, inert atmosphere[1] |
| Solution | -20°C | Up to 1 month | Sealed, away from moisture[2] |
| Solution | -80°C | Up to 6 months | Sealed, away from moisture[2] |
Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 181.66 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| Purity | ≥98%[1] |
| Melting Point | 150–153 °C (decomposes)[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Acclimatize: Allow the sealed vial of this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh: In a well-ventilated area, weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of fresh, high-purity DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, you would dissolve 18.17 mg of this compound in 10 mL of DMSO.
-
Mix: Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C.
Visual Guides
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Minimizing racemization when using H-Leu-OMe.HCl in SPPS
This technical support center provides guidance on minimizing racemization when using H-Leu-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound in SPPS?
A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the chirality of its constituent amino acids. The presence of D-amino acids in a peptide designed with L-amino acids can lead to a loss of biological activity, altered immunogenicity, or even toxic effects. When using this compound, the leucine residue can be susceptible to racemization during the coupling step, particularly due to the activation of the incoming Fmoc-amino acid's carboxyl group in the presence of a base.
Q2: How does the hydrochloride salt of this compound affect the coupling reaction?
A2: The hydrochloride salt (HCl) protects the amino group of H-Leu-OMe from undesired reactions. However, for the coupling reaction to proceed, this salt must be neutralized in situ to liberate the free amine. The choice of base for this neutralization is crucial, as stronger, less sterically hindered bases can promote racemization of the activated amino acid.
Q3: Which coupling reagents are recommended to minimize racemization with this compound?
A3: Generally, modern uronium/aminium or phosphonium-based coupling reagents are preferred over older carbodiimide reagents (like DCC) for minimizing racemization. Reagents such as HATU , HBTU , and HCTU are known for their efficiency and can lead to lower levels of racemization.[1] The addition of additives like 1-hydroxybenzotriazole (HOBt ) or ethyl (hydroxyimino)cyanoacetate (OxymaPure ) is highly recommended, especially when using carbodiimide reagents like DIC, as they can significantly suppress racemization.[2] For particularly sensitive couplings, COMU has shown superior performance in suppressing racemization.[3]
Q4: What is the role of the base in racemization and which bases are preferred?
A4: The base is necessary to neutralize the this compound and to facilitate the coupling reaction. However, the base can also abstract the alpha-proton of the activated amino acid, leading to racemization.[4] The basicity and steric hindrance of the base are key factors.[5] Sterically hindered, weaker bases are preferred to minimize racemization. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for amino acids prone to racemization, the weaker and more hindered base 2,4,6-collidine is a better choice.[5] N-methylmorpholine (NMM) is another suitable option.
Q5: How can I detect and quantify racemization in my synthesized peptide?
A5: The most common and accurate method for quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC) .[6] This can be done either directly, by using a chiral stationary phase column to separate the diastereomeric peptides, or indirectly. The indirect method involves hydrolyzing the peptide into its constituent amino acids, derivatizing them with a chiral reagent (e.g., Marfey's reagent), and then separating the resulting diastereomers on a standard C18 column.[6] Chiral Gas Chromatography (GC) after hydrolysis and derivatization is also a highly sensitive method.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Leu detected in the final peptide. | Suboptimal coupling conditions: The coupling reagent, base, or reaction time may be promoting racemization. | - Switch to a more modern coupling reagent known for low racemization (e.g., HATU, COMU).- Use a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA.[5]- Add a racemization suppressant like HOBt or OxymaPure to the coupling mixture.[2]- Minimize the pre-activation time of the Fmoc-amino acid before adding it to the resin-bound peptide. |
| Incomplete coupling of this compound. | Incomplete neutralization of the hydrochloride salt: The free amine is not sufficiently available for the coupling reaction. | - Ensure at least one equivalent of base is used for the neutralization of this compound. For in situ neutralization protocols, an excess of a weak base is often used.- Increase the coupling time or perform a double coupling. |
| Steric hindrance: The amino acid being coupled or the growing peptide chain may be sterically hindered. | - Use a more powerful coupling reagent like HATU or COMU.[1] | |
| Presence of unexpected side products. | Side reactions involving the methyl ester: Although less common in SPPS, transesterification or other side reactions can occur under certain conditions. | - Ensure the use of high-purity solvents and reagents.- Avoid prolonged exposure to strongly basic or acidic conditions during workup. |
Quantitative Data on Racemization
While specific quantitative data for the racemization of this compound under various SPPS conditions is not extensively published, the following table provides representative data for the racemization of Fmoc-Phg-OH (Phenylglycine), an amino acid known to be prone to racemization. This data can serve as a general guide to the relative performance of different coupling reagents.
| Coupling Reagent | Base | Racemization (%) | Notes |
| HATU | DIPEA | ~5% | Phenylglycine is prone to racemization.[1] |
| HBTU | DIPEA | ~8% | Slightly higher racemization than HATU for Phenylglycine.[1] |
| PyBOP | DIPEA | ~10% |
Data is for the coupling of Fmoc-Phg-OH and should be considered as indicative of general trends.[1]
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound in SPPS with Minimized Racemization
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Neutralization and Coupling (in situ):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a racemization suppressant (e.g., HOBt, 3 equivalents).
-
In another vessel, dissolve this compound (3 equivalents) in DMF.
-
Add a hindered base (e.g., 2,4,6-collidine, 6 equivalents) to the this compound solution to neutralize the hydrochloride salt.
-
Add the activated Fmoc-amino acid solution to the drained, deprotected resin, followed immediately by the neutralized this compound solution.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: After the coupling is complete (as monitored by a negative Kaiser test), wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
Protocol 2: Chiral HPLC Analysis of Peptide Diastereomers
This protocol is for the analysis of a synthesized dipeptide to determine the extent of racemization.
-
Sample Preparation:
-
Cleave a small amount of the synthesized dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture).
-
-
HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for peptide separations (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
The L-L and D-L (or L-D) diastereomers of the dipeptide will have different retention times.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of the undesired diastereomer to determine the extent of racemization.
-
Visualizations
Caption: Workflow for SPPS using this compound with a focus on minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Purity Assessment: A Comparative Guide to HPLC, qNMR, and GC-MS Analysis of H-Leu-OMe.HCl
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like H-Leu-OMe.HCl (L-Leucine methyl ester hydrochloride) is a critical step in the synthesis of peptides and pharmaceuticals. This guide provides a detailed comparison of three common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your specific needs.
The accurate determination of purity is paramount to guarantee the quality, safety, and efficacy of the final product. This compound, a key building block in peptide synthesis, requires rigorous quality control to identify and quantify any potential impurities, such as the corresponding free acid, other amino acid derivatives, or enantiomeric impurities. This guide explores the principles, protocols, and performance characteristics of HPLC, qNMR, and GC-MS for this purpose.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity and precision, and the available instrumentation. The following table summarizes the key performance indicators for HPLC, qNMR, and GC-MS in the context of this compound analysis.
| Feature | HPLC with UV/Fluorescence Detection | Quantitative ¹H-NMR (qNMR) | GC-MS |
| Principle | Separation based on polarity, followed by detection of chromophoric or fluorophoric derivatives. | Intrinsic property of NMR where signal intensity is directly proportional to the number of nuclei. | Separation of volatile derivatives based on boiling point and mass-to-charge ratio. |
| Derivatization | Typically required (e.g., with FMOC-Cl) to introduce a UV-absorbing or fluorescent tag. | Not required. | Required to increase volatility and thermal stability (e.g., silylation or acylation). |
| Primary Measurement | Relative (requires a reference standard of known purity for quantification). | Absolute (can determine purity without a specific this compound reference standard). | Relative (requires a reference standard). |
| Specificity | High for separating structurally similar impurities. Chiral columns can be used for enantiomeric purity. | Excellent for structural elucidation and identification of impurities. | High, based on both chromatographic retention time and mass fragmentation pattern. |
| Sensitivity | High, especially with fluorescence detection (picomole to femtomole range). | Generally lower than HPLC and GC-MS. | Very high, especially in selected ion monitoring (SIM) mode. |
| Precision (RSD) | Typically <2%. | Excellent, often <1%. | Typically <5%. |
| Analysis Time | 20-40 minutes per sample. | 5-15 minutes per sample. | 15-30 minutes per sample. |
| Sample Throughput | High, amenable to automation. | Moderate. | High, amenable to automation. |
| Strengths | Widely available, high resolving power, excellent for routine quality control. | Non-destructive, provides structural information, primary method for purity assignment. | High sensitivity and specificity, excellent for identifying volatile impurities. |
| Limitations | Derivatization can introduce errors, requires a pure reference standard for quantification. | Lower sensitivity, may not detect non-proton-containing impurities. | Derivatization can be complex and introduce variability, not suitable for non-volatile impurities. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible results. The following sections provide experimental protocols for the analysis of this compound.
HPLC Method with Pre-column FMOC-Cl Derivatization
This method is adapted from a validated procedure for a similar amino acid ester, L-isoleucine methyl ester hydrochloride, and is suitable for determining the chemical purity of this compound.[1]
1. Reagents and Materials:
-
This compound sample
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate buffer (pH 7.2)
-
Water (HPLC grade)
2. Derivatization Procedure:
-
Prepare a 10 mg/mL solution of FMOC-Cl in acetonitrile.
-
Accurately weigh and dissolve the this compound sample in water to a known concentration.
-
To 100 µL of the sample solution, add 100 µL of the FMOC-Cl solution.
-
Vortex the mixture and let it stand at room temperature for 20 minutes to ensure complete derivatization.
-
Use ultrasonication for 10 seconds to stop the reaction.
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Shimadzu VP-ODS, 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of sodium acetate buffer (pH 7.2), methanol, and acetonitrile (20:45:30, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 262 nm
-
Injection Volume: 20 µL
Quantitative ¹H-NMR (qNMR) Protocol
qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.
1. Reagents and Materials:
-
This compound sample
-
Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are completely dissolved.
3. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 or 16, depending on the desired signal-to-noise ratio.
-
Acquisition Time: Sufficient to ensure high digital resolution.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
GC-MS Protocol with Derivatization
This method is suitable for identifying and quantifying volatile impurities in this compound after derivatization.
1. Reagents and Materials:
-
This compound sample
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
2. Derivatization Procedure:
-
Accurately weigh a small amount of the this compound sample into a reaction vial.
-
Add the anhydrous solvent and the derivatization reagent.
-
Seal the vial and heat at a specific temperature (e.g., 70-100°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms)
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A gradient program to separate the derivatized analyte from impurities (e.g., start at 80°C, ramp to 280°C).
-
MS Ion Source Temperature: Typically 230°C.
-
MS Quadrupole Temperature: Typically 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the derivatized this compound and potential impurities.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental processes and aid in the selection of the appropriate analytical method, the following diagrams have been generated.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound is a critical decision that impacts the quality and reliability of downstream applications.
-
HPLC with pre-column derivatization stands out as a robust and widely accessible technique for routine quality control, offering excellent separation efficiency and high sensitivity.
-
qNMR serves as a powerful, non-destructive primary method for purity assignment, providing direct and accurate quantification without the need for a specific reference standard.
-
GC-MS , while requiring derivatization, offers unparalleled sensitivity and specificity for the analysis of volatile impurities.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the integrity of their starting materials and the success of their synthetic endeavors. This guide provides the necessary data and protocols to implement these methods effectively in the laboratory.
References
A Comparative Analysis of the Cytotoxic Effects of H-Leu-OMe.HCl and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two lysosomotropic agents: L-Leucyl-L-leucine methyl ester hydrochloride (H-Leu-OMe.HCl) and Chloroquine. While both compounds are known to interfere with lysosomal function, their mechanisms of action, cellular targets, and cytotoxic profiles exhibit significant differences. This document summarizes experimental data on their efficacy, outlines their distinct signaling pathways, and provides standardized protocols for assessing their cytotoxic effects.
Data Presentation: Comparative Cytotoxicity
Table 1: Cytotoxicity of Chloroquine in Various Cell Lines
| Cell Line | Cell Type | 48h IC50 (µM) | 72h IC50 (µM) |
| A549 | Human Lung Carcinoma | >30 | ~30-40 |
| H9C2 | Rat Cardiomyoblast | <30 | 17.1 |
| HEK293 | Human Embryonic Kidney | <30 | 9.88 |
| Vero | African Green Monkey Kidney | >100 | 92.35 |
| HepG2 | Human Liver Carcinoma | Not Reported | Not Reported |
| Huh7 | Human Liver Carcinoma | Not Reported | Not Reported |
| MCF-7 | Human Breast Adenocarcinoma | ~10.6 | Not Reported |
| HCT116 | Human Colon Carcinoma | Not Reported | 2.27 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3][4][5]
Cytotoxicity Profile of this compound
This compound exhibits a unique, selective cytotoxicity primarily against cells of the immune system with high levels of the lysosomal enzyme dipeptidyl peptidase I (DPPI), such as cytotoxic T lymphocytes and natural killer (NK) cells.[6] Many non-lymphoid tumor cell lines are reported to be resistant to this compound-mediated toxicity.[7] This selectivity is a key differentiator from the broader cytotoxicity profile of Chloroquine.
Mechanisms of Cytotoxicity
The cytotoxic effects of this compound and Chloroquine are both rooted in lysosomal disruption, but their molecular mechanisms diverge significantly.
This compound: Lysosomal Rupture via Enzymatic Conversion
This compound is a dipeptide methyl ester that readily crosses cell membranes and accumulates in lysosomes. Inside the acidic environment of the lysosome, the enzyme dipeptidyl peptidase I (DPPI), a lysosomal thiol protease, catalyzes the polymerization of this compound into a membranolytic product, (Leu-Leu)n-OMe, where n is greater than or equal to 3.[6] This polymer disrupts the integrity of the lysosomal membrane, leading to the release of lysosomal hydrolases into the cytoplasm. This release triggers a cascade of events that can result in either apoptosis or necrosis, depending on the extent of the damage and the cell type.
Chloroquine: Multifaceted Cytotoxicity
Chloroquine, a weak base, also accumulates in lysosomes, where it becomes protonated and trapped, leading to an increase in the lysosomal pH. This disruption of the pH gradient impairs the function of acid hydrolases and inhibits autophagy, a cellular recycling process that can promote cancer cell survival. Chloroquine's cytotoxic effects are multifaceted and can be attributed to several mechanisms:
-
Autophagy Inhibition: By blocking the fusion of autophagosomes with lysosomes, Chloroquine prevents the degradation of cellular waste and can lead to the accumulation of toxic materials.[4]
-
Induction of Apoptosis: Chloroquine has been shown to induce apoptosis through various signaling pathways, including those involving p53 activation and endoplasmic reticulum stress.[4]
-
DNA Intercalation: At higher concentrations, Chloroquine can intercalate into DNA, which may interfere with DNA replication and transcription, contributing to its cytotoxic effects.
The following diagrams illustrate the distinct signaling pathways of this compound and Chloroquine.
Caption: Signaling pathway of this compound cytotoxicity.
References
- 1. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Chloroquine inhibits hepatocellular carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death [frontiersin.org]
- 6. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to the Validation of H-Leu-OMe.HCl-Induced Cell Death Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lysosomotropic agent H-Leu-OMe.HCl with other cell death-inducing agents. It offers detailed experimental data, protocols, and pathway visualizations to assist researchers in validating the cell death pathway initiated by this compound.
Introduction to this compound-Induced Cell Death
L-Leucyl-L-leucine methyl ester hydrochloride (this compound) is a lysosomotropic agent that selectively induces cell death in specific cell types. Its mechanism of action involves accumulation within lysosomes, where it is converted by the lysosomal cysteine protease dipeptidyl peptidase I (DPPI or Cathepsin C) into a membranolytic polymer, (Leu-Leu)n-OMe. This polymer disrupts the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP). The subsequent release of lysosomal hydrolases, such as cathepsins, into the cytosol initiates a cascade of events culminating in either apoptosis or necrosis, depending on the cellular context.[1]
This guide compares the efficacy and mechanisms of this compound with other well-known inducers of cell death, providing a framework for its validation and application in research.
Comparative Performance of Cell Death-Inducing Agents
The cytotoxic potential of this compound and its alternatives varies across different cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of these compounds, providing a quantitative comparison of their potency.
Table 1: IC50/EC50 Values of Lysosomotropic Agents and Other Cell Death Inducers in Human Cancer Cell Lines
| Compound | Cell Line | IC50/EC50 (µM) | Assay Duration (h) | Reference |
| This compound | Pancreatic Ductal Adenocarcinoma (PDAC2) 3D spheres | EC50: ~5 | 72 | [2] |
| Chloroquine | Oral Squamous Carcinoma (SCC25) | IC50: 29.95 | 48 | [3] |
| Chloroquine | Oral Squamous Carcinoma (CAL27) | IC50: 17.27 | 48 | [3] |
| Chloroquine | Non-Small Cell Lung Cancer (A549) | IC50: 71.3 | Not Specified | [4] |
| Chloroquine | Non-Small Cell Lung Cancer (H460) | IC50: 55.6 | Not Specified | [4] |
| Chloroquine | Colon Cancer (HCT116) | IC50: 2.27 | 72 | [5] |
| Mefloquine | Prostate Cancer (PC3) | IC50: <20 | 24 | [6] |
| Mefloquine | Prostate Cancer (PC3) | IC50: ~10 | Not Specified | [7] |
| Mefloquine | Breast Cancer (MDA-MB-231) | IC50: Not Specified | Not Specified | [8] |
| Siramesine | Glioblastoma (U87-MG) | IC50: 8.875 | 48 | [9] |
| Siramesine | Glioblastoma (U251-MG) | IC50: 9.654 | 48 | [9] |
| Siramesine | Glioblastoma (T98G) | IC50: 7.236 | 48 | [9] |
| Siramesine | Prostate Cancer (PC3) | LC50: 20 | Not Specified | [10] |
| Siramesine | Prostate Cancer (DU145) | LC50: 35 | Not Specified | [10] |
| Siramesine | Prostate Cancer (LNCaP) | LC50: 40 | Not Specified | [10] |
| Etoposide | Human Ovarian Cancer (1A9) | ED50: 0.15 | 72 | [11] |
| Etoposide | Human Bladder Cancer (5637) | IC50: 0.53 | Not Specified | [11] |
| Etoposide | Human Melanoma (A-375) | IC50: 0.24 | 72 | [11] |
| Etoposide | Human Lung Cancer (A549) | IC50: 3.49 | 72 | [12] |
| Etoposide | Human Leukemic Lymphoblast (CCRF-CEM) | IC50: 0.6 | 6 | [13] |
Signaling Pathways of Cell Death
Understanding the molecular pathways triggered by different agents is crucial for targeted research and drug development. The following diagrams illustrate the signaling cascades initiated by this compound and its alternatives.
This compound-induced apoptotic pathway.
Simplified cell death pathways of alternatives.
Experimental Workflows and Protocols
Validation of the this compound-induced cell death pathway requires a series of well-defined experiments. The following diagram illustrates a typical experimental workflow, followed by detailed protocols for key assays.
Workflow for validating cell death pathways.
Protocol 1: Lysosomal Membrane Permeability (LMP) Assay using Acridine Orange
Principle: Acridine orange (AO) is a lysosomotropic fluorescent dye that emits red fluorescence when concentrated in intact acidic lysosomes and green fluorescence in the cytoplasm and nucleus. A shift from red to green fluorescence indicates lysosomal membrane permeabilization.[14]
Materials:
-
Acridine Orange (AO) stock solution (1 mg/mL in ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound or alternative compounds at various concentrations for the desired time. Include untreated and vehicle controls.
-
Prepare a working solution of AO at 5 µg/mL in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the AO working solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm (green) and ~650 nm (red).
-
Alternatively, visualize the cells under a fluorescence microscope. Intact lysosomes will appear as red puncta, while cells with compromised lysosomes will show diffuse green fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio compared to the control indicates LMP.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. Activated caspase-3 cleaves a specific colorimetric substrate, DEVD-pNA, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, 2x reaction buffer with DTT, and DEVD-pNA substrate)
-
Microcentrifuge
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a culture dish and treat with this compound or alternative compounds.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2x reaction buffer (containing DTT) to each well.
-
Add 5 µL of DEVD-pNA substrate (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours in the dark.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Protocol 3: Cytochrome c Release Assay by Western Blot
Principle: During apoptosis, cytochrome c is released from the mitochondria into the cytosol. This assay involves the separation of cytosolic and mitochondrial fractions of the cell, followed by Western blotting to detect the presence of cytochrome c in the cytosolic fraction.
Materials:
-
Mitochondria/Cytosol Fractionation Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cytochrome c
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibodies (e.g., β-actin for cytosol, COX IV for mitochondria)
Procedure:
-
Treat cells with inducing agents and harvest approximately 20-50 x 10^6 cells.
-
Isolate the cytosolic and mitochondrial fractions using a commercial fractionation kit according to the manufacturer's instructions. This typically involves cell lysis with a specific buffer and differential centrifugation.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The presence of a band for cytochrome c in the cytosolic fraction of treated cells, which is absent or faint in the control, indicates cytochrome c release. Use loading controls to ensure equal loading and the purity of the fractions.
Conclusion
The validation of the this compound-induced cell death pathway relies on a multi-faceted approach that combines quantitative cytotoxicity assays with the detailed molecular analysis of the signaling cascade. This guide provides the necessary tools for researchers to objectively compare this compound with other cell death-inducing agents and to meticulously dissect its mechanism of action. By following the outlined protocols and utilizing the provided pathway diagrams, scientists can effectively investigate the role of lysosomal membrane permeabilization in programmed cell death and explore the therapeutic potential of lysosomotropic compounds.
References
- 1. Buy H-Leu-leu-ome hcl | 6491-83-4 [smolecule.com]
- 2. Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death [frontiersin.org]
- 6. Mefloquine induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. netjournals.org [netjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to Spectroscopic Confirmation of H-Leu-OMe.HCl
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of spectroscopic methods for verifying the structure of L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl), a common amino acid derivative. We will delve into the experimental data and protocols for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS), offering a clear pathway for unambiguous structural elucidation.
This guide also introduces N-acetyl-L-leucine methyl ester as a comparative analyte. The acetylation of the amine group in this alternative adduct significantly alters its spectroscopic properties, providing a valuable counterpoint to the hydrochloride salt and highlighting the sensitivity of these methods to subtle molecular changes.
Spectroscopic Data Summary
To facilitate a clear comparison, the quantitative data obtained from the primary spectroscopic methods for both this compound and N-acetyl-L-leucine methyl ester are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound and N-acetyl-L-leucine methyl ester
| Assignment | This compound ¹ | N-acetyl-L-leucine methyl ester ² |
| Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz | |
| -CH₃ (δ) | 0.92 (d, J=6.2 Hz, 6H) | 0.93 (d, J=6.3 Hz, 6H) |
| -CH₂ (β) | 1.70 (m, 2H) | 1.55-1.65 (m, 2H) |
| -CH (γ) | 1.85 (m, 1H) | 1.70-1.80 (m, 1H) |
| -NH₂⁺/-NH | 8.5 (br s, 3H) | 5.95 (br d, 1H) |
| -OCH₃ | 3.75 (s, 3H) | 3.72 (s, 3H) |
| -CH (α) | 4.15 (t, J=7.0 Hz, 1H) | 4.55-4.65 (m, 1H) |
| Acetyl -CH₃ | - | 2.02 (s, 3H) |
| ¹Solvent: DMSO-d₆ | ||
| ²Solvent: CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound and N-acetyl-L-leucine methyl ester
| Assignment | This compound ¹ | N-acetyl-L-leucine methyl ester ² |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | |
| -CH₃ (δ) | 21.5, 22.8 | 21.9, 22.9 |
| -CH (γ) | 24.5 | 24.8 |
| -CH₂ (β) | 39.5 | 41.5 |
| -CH (α) | 51.8 | 50.8 |
| -OCH₃ | 52.7 | 52.3 |
| C=O (ester) | 171.5 | 173.5 |
| Acetyl -CH₃ | - | 23.1 |
| C=O (amide) | - | 170.0 |
| ¹Solvent: DMSO-d₆ | ||
| ²Solvent: CDCl₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: FTIR Spectroscopic Data for this compound and N-acetyl-L-leucine methyl ester
| Assignment | This compound (cm⁻¹) | N-acetyl-L-leucine methyl ester (cm⁻¹) |
| N-H Stretch (Amine Salt/Amide) | 3100-2800 (broad) | ~3300 (broad) |
| C-H Stretch (Aliphatic) | 2960-2870 | 2955-2870 |
| C=O Stretch (Ester) | ~1740 | ~1745 |
| N-H Bend (Amine Salt) | ~1580 | - |
| C=O Stretch (Amide I) | - | ~1650 |
| N-H Bend (Amide II) | - | ~1540 |
| C-O Stretch (Ester) | ~1220 | ~1215 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Mass Spectrometry Data for this compound and N-acetyl-L-leucine methyl ester
| Technique | This compound | N-acetyl-L-leucine methyl ester |
| m/z (relative abundance) | m/z (relative abundance) | |
| Electron Ionization (EI) | 146 [M-HCl+H]⁺, 86, 74, 57 | 187 [M]⁺, 144, 116, 86, 43 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying these results.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of the sample (this compound or N-acetyl-L-leucine methyl ester) in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for the hydrochloride salt, CDCl₃ for the acetylated derivative) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
Proton decoupling is applied to simplify the spectrum.
-
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[1][2]
-
The mixture should be a fine, homogeneous powder.
-
Place a portion of the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[3]
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
Sample Preparation:
-
For Electron Ionization (EI), a small amount of the solid sample is introduced directly into the ion source via a direct insertion probe. Alternatively, for more volatile samples, a solution can be injected into a gas chromatograph coupled to the mass spectrometer.
Data Acquisition (Electron Ionization - Mass Spectrometry):
-
Instrument: A mass spectrometer equipped with an EI source.[4]
-
Procedure:
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6]
-
This causes ionization and fragmentation of the molecule.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each ion.
-
Comparative Analysis
The hydrochloride adduct and the N-acetyl derivative of L-leucine methyl ester, while structurally similar, exhibit distinct spectroscopic signatures that allow for their unambiguous differentiation.
-
¹H NMR: The most significant difference is the presence of the acetyl methyl singlet at around 2.02 ppm and the amide proton signal in the N-acetyl derivative, which are absent in the hydrochloride salt. Conversely, the broad signal corresponding to the three protons of the ammonium group (-NH₃⁺) in this compound is a key identifier for this adduct.
-
¹³C NMR: The N-acetyl derivative shows two additional signals corresponding to the acetyl methyl carbon and the amide carbonyl carbon. These are absent in the spectrum of this compound.
-
FTIR: The FTIR spectrum of this compound is characterized by the broad absorption of the ammonium salt in the 3100-2800 cm⁻¹ region and a characteristic N-H bending vibration around 1580 cm⁻¹. The N-acetyl derivative, in contrast, displays the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively.
-
Mass Spectrometry: The molecular ion peak in the EI-MS of the N-acetyl derivative will be at a higher m/z value (187) compared to the free base of H-Leu-OMe (145). The fragmentation patterns will also differ significantly. The N-acetyl derivative will show characteristic fragments from the loss of the acetyl group, while H-Leu-OMe will fragment in a manner typical for amino acid esters.
Workflow for Spectroscopic Confirmation
The logical flow of experiments for confirming the structure of an adduct like this compound is depicted below.
References
- 1. shimadzu.com [shimadzu.com]
- 2. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. m.youtube.com [m.youtube.com]
Efficacy of H-Leu-OMe.HCl in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of H-Leu-OMe.HCl (L-leucyl-L-leucine methyl ester hydrochloride), a lysosomotropic dipeptide, in various cancer cell lines. The content is based on available experimental data, offering insights into its mechanism of action and potential as an anti-cancer agent, particularly in combination therapies.
Executive Summary
This compound, and its active form L-leucyl-L-leucine methyl ester (LLME), demonstrates cytotoxic effects against cancer cells primarily through the induction of lysosomal membrane permeabilization (LMP). This process is contingent on the intracellular concentration of the lysosomal enzyme dipeptidyl peptidase I (DPPI), which converts LLME into a membranolytic polymer. This mechanism suggests a selective toxicity profile, favoring cancer cells with high DPPI expression. While comprehensive data across a wide spectrum of cancer cell lines remains limited, existing studies indicate promising synergistic effects when combined with other anti-cancer agents like TRAIL.
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the cytotoxicity of L-leucyl-L-leucine methyl ester (LeuLeuOMe) in different cancer cell lines. It is important to note that data is sparse and direct comparisons with standard chemotherapeutic agents are not widely available in the reviewed literature.
| Cell Line | Cancer Type | Agent(s) | Concentration | % Cytotoxicity / Effect | Citation |
| Calu-1 | Human Epidermoid Lung Carcinoma | LeuLeuOMe | 2.0 mM | ~55% | [1] |
| Calu-1 | Human Epidermoid Lung Carcinoma | TRAIL + LeuLeuOMe | 100 ng/ml + 1.0 mM | ~70% (synergistic effect) | [1] |
| NCI-H460 | Human Large Cell Lung Carcinoma | LeuLeuOMe | 1.0 mM | ~60% | [1] |
| NCI-H460 | Human Large Cell Lung Carcinoma | TRAIL + LeuLeuOMe | 20 ng/ml + 0.4 mM | ~80% (synergistic effect) | [1] |
| HL-60 | Human Promyelocytic Leukemia | LeuLeuOMe | Not specified | Induced apoptosis and DNA fragmentation | [2] |
| THP-1 | Human Monocytic Leukemia | L-leucine methyl ester (Leu-OME) | Not specified | Induced cell killing | [3] |
Note: The efficacy of this compound is closely linked to the expression levels of dipeptidyl peptidase I (DPPI/DPEP1) in cancer cells. The expression of DPEP1 is variable across different cancer types, being upregulated in some colon cancers and downregulated in Wilms' tumor and breast cancer.[4]
Mechanism of Action: Lysosomal Cell Death Pathway
This compound induces a unique form of apoptosis initiated by lysosomal disruption. The key steps are outlined below:
-
Cellular Uptake: this compound enters the cell, and its active form, LLME, is transported to the lysosomes.[2]
-
Enzymatic Conversion: Within the acidic environment of the lysosome, the enzyme dipeptidyl peptidase I (DPPI) catalyzes the polymerization of LLME into a larger, membranolytic compound, (Leu-Leu)n-OMe.[5]
-
Lysosomal Membrane Permeabilization (LMP): The (Leu-Leu)n-OMe polymer disrupts the integrity of the lysosomal membrane, leading to the leakage of lysosomal contents, including cathepsins, into the cytosol.[1][2]
-
Apoptosis Induction: The release of cathepsins and other lysosomal hydrolases into the cytoplasm triggers downstream apoptotic events, including the activation of caspase-3 and caspase-9.[1][2] This ultimately leads to DNA fragmentation and cell death.[2]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Cell Viability (Cytotoxicity) Assay
This protocol is based on the methodology used to assess the cytotoxicity of LeuLeuOMe in lung cancer cell lines.[1]
-
Cell Seeding: Plate cancer cells (e.g., Calu-1, NCI-H460) in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (or LeuLeuOMe) and/or other agents (e.g., TRAIL). Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the solvent control.
Lysosomal Membrane Permeabilization (LMP) Assay
This protocol is a generalized method based on the principles of acridine orange staining to detect LMP.[2]
-
Cell Culture: Grow cancer cells on glass coverslips in a petri dish.
-
Acridine Orange Staining:
-
Incubate the cells with 5 µg/mL of acridine orange in serum-free medium for 15 minutes at 37°C.
-
Wash the cells with PBS.
-
-
Treatment: Treat the stained cells with this compound at the desired concentration and for the desired time.
-
Fluorescence Microscopy:
-
Mount the coverslips on glass slides.
-
Observe the cells under a fluorescence microscope.
-
In healthy cells, acridine orange accumulates in lysosomes, emitting a bright red fluorescence (granular pattern).
-
In cells with LMP, the dye leaks into the cytosol, resulting in a diffuse green fluorescence.
-
-
Image Analysis: Capture images and analyze the change in fluorescence from punctate red to diffuse green as an indicator of LMP.
Caption: General experimental workflow for evaluating this compound.
Comparison with Alternatives
-
Standard Chemotherapeutics (e.g., Cisplatin, Doxorubicin): These agents primarily induce apoptosis through DNA damage and the activation of the intrinsic mitochondrial pathway. Their cytotoxicity is generally broad-spectrum.
-
This compound: This compound induces apoptosis via a lysosome-dependent pathway. Its efficacy is likely to be more selective, targeting cells with high DPPI activity. This suggests a potentially different spectrum of activity and possibly a better therapeutic window in certain cancers.
The synergistic effect observed with TRAIL suggests that this compound could be a valuable component of combination therapies, particularly for TRAIL-resistant tumors.[1] By activating a parallel apoptotic pathway, it may help overcome resistance mechanisms that cancer cells have developed against other drugs.
Conclusion
This compound presents a novel mechanism of action for inducing cancer cell death, centered on lysosomal destabilization. While current data on its efficacy across a wide range of cancer cell lines is limited, its unique mode of action and potential for synergistic effects in combination therapies warrant further investigation. Future research should focus on:
-
Screening a broader panel of cancer cell lines to identify those most sensitive to this compound.
-
Quantifying DPPI expression and activity in various cancer types to correlate with drug sensitivity.
-
Conducting direct comparative studies with standard chemotherapeutic agents.
-
Exploring further combination therapies to leverage its unique mechanism of action.
This guide serves as a starting point for researchers interested in the anti-cancer potential of this compound, highlighting both its promise and the areas where further research is critically needed.
References
- 1. Induction of Apoptosis in Lung Cancer Cells by TRAIL and L-leucyl-L-leucine Methyl Ester [scirp.org]
- 2. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of L-leucine methyl ester mediated killing of THP-1, a human monocytic cell line, by a new anti-inflammatory drug, T614 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Leu-OMe.HCl and Other Lysosomotropic Agents for Inducing Lysosomal Cell Death
For researchers, scientists, and drug development professionals, understanding the nuances of lysosomotropic agents is critical for leveraging lysosomal cell death pathways in therapeutic and research applications. This guide provides a detailed comparison of L-Leucyl-L-Leucine methyl ester (H-Leu-OMe.HCl or LLOMe) with other notable lysosomotropic compounds, supported by experimental data and protocols.
Lysosomotropic agents are weak bases that freely cross cellular membranes in their neutral state and subsequently accumulate within the acidic environment of lysosomes after becoming protonated.[1] This accumulation can lead to lysosomal membrane permeabilization (LMP), the release of cathepsins and other hydrolases into the cytosol, and ultimately, cell death.[1][2] this compound is a dipeptide methyl ester that serves as a potent inducer of this pathway, particularly in cells with high levels of the lysosomal thiol protease, dipeptidyl peptidase I (DPPI, also known as Cathepsin C).[3][4]
Mechanism of Action: this compound vs. Other Agents
This compound's mechanism is distinct from many other lysosomotropic agents. Upon entering the lysosome, it is converted by DPPI into a membranolytic polymer, (Leu-Leu)n-OMe.[3][5] This polymer directly disrupts the lysosomal membrane, causing rapid and extensive LMP.[4][5] This mechanism is particularly effective in cytotoxic lymphocytes, which have high concentrations of DPPI.[3]
In contrast, other agents like the antimalarial drug Chloroquine (CQ) and various cationic amphiphilic drugs (CADs) such as siramesine and desipramine, primarily act through different mechanisms.[1][6] Chloroquine raises the intralysosomal pH, which inhibits the function of acid-dependent hydrolases.[6][7] Many CADs act as detergents at high concentrations, physically destabilizing the lysosomal membrane.[1]
The unique enzymatic activation of this compound makes it a highly specific tool for inducing lysosomal cell death in certain cell types.[3][8] This specificity can be an advantage in research settings for selectively eliminating cytotoxic lymphocytes or in therapeutic contexts where specific cell targeting is desired.[9]
Figure 1. Signaling pathway of this compound-induced lysosomal cell death.
Comparative Performance Data
The efficacy of lysosomotropic agents can be compared based on their 50% inhibitory concentration (IC50) values across different cell lines. The selectivity index, which compares the toxicity to a target cell (e.g., a pathogen) versus a mammalian cell, is also a crucial parameter.
| Lysosomotropic Agent | Target Organism/Cell Line | IC50 (µM) | Mammalian Cell IC50 (µM) | Selectivity Index | Reference |
| This compound (LLOMe) | Trypanosoma brucei | 16.8 | 125 - 5000 | 7.44 - 298 | [10] |
| Chloroquine (CQ) | Trypanosoma brucei | 29.9 | 148.3 | 5.0 | [10] |
| Chlorpromazine (CPZ) | Trypanosoma brucei | 9.21 | 20.9 | 2.27 | [10] |
| Promethazine (PMZ) | Trypanosoma brucei | 13.4 | 38.7 | 2.89 | [10] |
| Desipramine (DSP) | Trypanosoma brucei | 8.8 | 10.7 | 1.22 | [10] |
Note: The mammalian IC50 for this compound was estimated from necrosis induction in 8 different human cell lines.[10] The higher selectivity index of this compound in this study highlights its potential for targeted applications.
Key Experimental Protocols
Accurate comparison of lysosomotropic agents relies on robust and reproducible experimental methods. Below are detailed protocols for assessing lysosomal membrane permeabilization (LMP), a key event in lysosomal cell death.
Protocol 1: Acridine Orange (AO) Relocation Assay for LMP
This method uses the fluorescent dye Acridine Orange, which accumulates in intact lysosomes and emits red fluorescence.[11] Upon LMP, AO leaks into the cytosol and nucleus, where it binds to nucleic acids and emits green fluorescence.[11][12] A shift from red to green fluorescence indicates a loss of lysosomal integrity.[4]
Materials:
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in ethanol)
-
Complete cell culture medium (phenol-red free for fluorescence measurements)
-
96-well culture plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
AO Staining: Prepare a working solution of AO in complete medium (final concentration 2-5 µg/mL).[5] Remove the old medium from the cells and add 100 µL of the AO staining solution to each well.
-
Incubation: Incubate the plate for 15 minutes at 37°C in a CO2 incubator.[5]
-
Washing: Wash the cells twice with 100 µL of complete phenol-red free medium for 5 minutes each time.[5]
-
Treatment: Add the lysosomotropic agents (e.g., this compound, Chloroquine) at various concentrations to the wells. Include a vehicle control.
-
Measurement: Monitor the fluorescence intensity at different time points using a microplate reader.[11] Set the excitation wavelength to ~485 nm and record emission at ~530 nm (green) and ~620 nm (red).[11] Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio compared to the control indicates LMP.
Protocol 2: Galectin Puncta Formation Assay for LMP
This immunocytochemistry-based assay is highly sensitive for detecting damaged lysosomes.[13] Galectins are cytosolic proteins that recognize glycans exposed on the inner lysosomal membrane upon damage. This binding leads to the formation of distinct puncta that can be visualized.[13][14]
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Lysosomotropic agents for treatment
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-Galectin-3)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with lysosomotropic agents for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-Galectin-3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
-
Analysis: Quantify the number of cells with distinct galectin puncta. A significant increase in puncta formation in treated cells compared to controls indicates LMP.
Figure 2. Workflow for the Galectin Puncta Formation Assay.
Conclusion
This compound stands out as a lysosomotropic agent due to its unique, enzyme-dependent mechanism of action that leads to potent and specific induction of lysosomal cell death, particularly in cells rich in dipeptidyl peptidase I.[3] While other agents like chloroquine and various cationic amphiphilic drugs also target the lysosome, their mechanisms, potency, and cellular specificity differ significantly. The choice of agent should, therefore, be guided by the specific research question or therapeutic goal. The provided protocols offer standardized methods for quantifying and comparing the lysosome-destabilizing effects of these compounds, ensuring reliable and reproducible data for drug development and fundamental research.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy H-Leu-leu-ome hcl | 6491-83-4 [smolecule.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal Membrane Permeability Assay [bio-protocol.org]
- 12. dalynn.com [dalynn.com]
- 13. Methods to Detect Loss of Lysosomal Membrane Integrity | Springer Nature Experiments [experiments.springernature.com]
- 14. Lysosomal Membrane Permeability (LMP) assay [protocols.io]
A Researcher's Guide to Investigating Antibody Cross-Reactivity with H-Leu-OMe.HCl Modified Peptides
The inclusion of H-Leu-OMe.HCl, a known lysosomotropic agent with immunosuppressive properties, in a peptide immunogen presents unique challenges and questions for antibody development.[1] This modification may not only alter the immunogenicity of the peptide but also influence the specificity and cross-reactivity profile of the resulting antibodies. Therefore, a thorough investigation into whether these antibodies recognize the modified peptide, the native peptide sequence, or both is crucial for their application in research and diagnostics.
Understanding the Immunological Context
This compound and its dipeptide form are known to induce apoptosis in cytotoxic T-lymphocytes and natural killer (NK) cells by disrupting lysosomal integrity.[2] When a peptide modified with this compound is used as an immunogen, its potential immunosuppressive characteristics could influence the subsequent immune response. Researchers should consider that this modification might:
-
Alter Antigen Processing and Presentation: As a lysosomotropic agent, this compound could affect the function of antigen-presenting cells (APCs), potentially leading to a modified or attenuated immune response.
-
Create Neo-epitopes: The methyl ester modification on the leucine residue introduces a novel chemical structure that can be recognized as a new epitope by the immune system. This can lead to the generation of antibodies that are highly specific to the modified peptide.
-
Influence Antibody Specificity: The resulting antibodies may exhibit varying degrees of cross-reactivity with the unmodified parent peptide. The degree of this cross-reactivity is a critical parameter to determine.
Comparative Analysis Framework
Due to the absence of direct experimental data, a comparative analysis must be approached by establishing a robust experimental plan to compare antibodies raised against the this compound-modified peptide with antibodies raised against the corresponding unmodified peptide. The primary goal is to characterize the binding specificity of each antibody population.
Table 1: Key Parameters for Cross-Reactivity Assessment
| Parameter | This compound-Modified Peptide Immunogen | Unmodified Peptide Immunogen | Rationale for Comparison |
| Antibody Titer | To be determined | To be determined | To assess the overall immunogenicity of each peptide. |
| Specificity for Modified Peptide | Expected to be high | Expected to be low to none | To determine if the modification is the primary epitope. |
| Cross-reactivity with Unmodified Peptide | To be determined | Expected to be high | To quantify the degree of recognition of the native sequence. |
| Binding Affinity (Kd) | To be determined for both modified and unmodified peptides | To be determined for the unmodified peptide | To compare the strength of antibody binding to each peptide variant. |
Experimental Protocols for Cross-Reactivity Assessment
A multi-pronged approach employing several standard immunoassays is recommended to thoroughly characterize antibody specificity and cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a fundamental technique for screening and quantifying antibody binding to specific antigens. A checkerboard titration should be performed to determine the optimal concentrations of coating antigens and antibodies.
Protocol for Comparative ELISA:
-
Coating: Coat separate 96-well plates with the this compound-modified peptide and the unmodified peptide at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[3] Incubate overnight at 4°C.
-
Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[4]
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[4]
-
Primary Antibody Incubation: Add serial dilutions of the antisera (from animals immunized with either the modified or unmodified peptide) to the wells of both plates. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the appropriate substrate (e.g., TMB for HRP) and incubate until color develops. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Compare the binding of each antiserum to the modified and unmodified peptides.
Western Blotting
Western blotting can be used to assess the specificity of the antibodies against target proteins that may contain the native peptide sequence.
Protocol for Western Blot Analysis:
-
Protein Separation: Separate a protein lysate containing the target protein of interest by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (raised against the modified or unmodified peptide) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using a chemiluminescent substrate.[5]
Peptide Competition Assay
A peptide competition assay is a powerful method to confirm the specificity of an antibody for its epitope.[1][6][7][8] This assay can be performed in the context of either ELISA or Western blotting.
Protocol for Peptide Competition Assay (in ELISA format):
-
Pre-incubation: Pre-incubate the primary antibody with a molar excess (e.g., 100-fold) of either the this compound-modified peptide, the unmodified peptide, or an irrelevant control peptide for 1-2 hours at room temperature.[7]
-
ELISA Procedure: Perform the ELISA protocol as described above, using the pre-incubated antibody solutions.
-
Data Analysis: A specific antibody will show a significant reduction in signal when pre-incubated with its cognate peptide. By comparing the inhibition caused by the modified versus the unmodified peptide, the degree of cross-reactivity can be determined.
Table 2: Interpreting Peptide Competition Assay Results
| Pre-incubation Peptide | Expected Outcome for Antibody raised against this compound-Modified Peptide | Interpretation |
| This compound-Modified Peptide | Significant signal reduction | The antibody is specific for the modified peptide. |
| Unmodified Peptide | No or minimal signal reduction | The antibody is highly specific for the modification and does not cross-react with the native sequence. |
| Partial signal reduction | The antibody cross-reacts with the native sequence to some extent. | |
| Irrelevant Peptide | No signal reduction | The observed binding is not due to non-specific interactions. |
Visualizing Experimental Workflows and Concepts
To aid in the design and understanding of these experiments, the following diagrams illustrate key processes.
Caption: Workflow for generating and characterizing antibodies against modified peptides.
Caption: Conceptual diagram of antibody specificity and cross-reactivity.
Conclusion
The generation of antibodies against peptides modified with this compound requires a careful and systematic approach to characterize their binding properties. While the immunosuppressive nature of this modification adds a layer of complexity to the immune response, the experimental framework outlined in this guide provides a clear path for researchers to thoroughly assess the specificity and cross-reactivity of the resulting antibodies. By employing comparative ELISA, Western blotting, and peptide competition assays, scientists can gain a comprehensive understanding of how these antibodies interact with both the modified and native peptide sequences, ensuring their appropriate and effective use in subsequent applications.
References
- 1. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 2. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. affbiotech.cn [affbiotech.cn]
- 4. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 5. Peptide Synthesis | ABI Scientific Inc. [abiscientific.com]
- 6. Blocking Peptide Competition Protocol (BPCP) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Competition Assay Protocol - Fabgennix International [fabgennix.com]
Benchmarking H-Leu-OMe.HCl: A Comparative Guide for Immunosuppressant Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunosuppressive performance of H-Leu-OMe.HCl against two widely used immunosuppressants, Cyclosporine A and Tacrolimus. The information presented herein is intended to assist researchers in evaluating the potential of this compound as an immunomodulatory agent.
Executive Summary
This compound presents a distinct mechanism of action compared to the calcineurin inhibitors Cyclosporine A and Tacrolimus. While Cyclosporine A and Tacrolimus broadly suppress T-cell activation, this compound selectively targets and eliminates cytotoxic lymphocyte populations. This fundamental difference in their approach to immunosuppression suggests distinct potential therapeutic applications. This guide summarizes available quantitative data, details experimental methodologies, and provides visual representations of their mechanisms of action to facilitate a clear comparison.
Mechanisms of Action
This compound: This dipeptide methyl ester selectively induces apoptosis in cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2][3] The proposed mechanism involves its accumulation within the lysosomes of these cells. Inside the lysosome, it is converted by the enzyme dipeptidyl peptidase I into a membranolytic polymer, leading to lysosomal rupture and subsequent cell death.[1][2] Notably, at concentrations effective against cytotoxic cells, this compound has been reported to have minimal impact on the viability and proliferative capacity of helper T cells and B cells.[3]
Cyclosporine A and Tacrolimus: Both are calcineurin inhibitors, a class of drugs that suppress the adaptive immune system. They exert their effects by binding to intracellular proteins (immunophilins) – Cyclosporine A to cyclophilin and Tacrolimus to FK-binding protein 12 (FKBP12). These drug-immunophilin complexes then bind to and inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4][5] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. This blockage of NFAT activation leads to a downstream reduction in the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[4][5]
Performance Comparison: In Vitro Data
Direct quantitative comparisons of this compound with Cyclosporine A and Tacrolimus are limited due to the scarcity of published IC50 values for this compound in T-helper cell proliferation assays. The available data focuses on its cytotoxic effects on specific lymphocyte subpopulations rather than a broad inhibition of proliferation.
| Parameter | This compound | Cyclosporine A | Tacrolimus | References |
| Primary Target Cells | Cytotoxic T Lymphocytes (CTLs), Natural Killer (NK) Cells, Monocytes | T-helper cells | T-helper cells | [4][5][6][7] |
| Effect on T-helper Cell Proliferation | Minimal effect on proliferation at concentrations cytotoxic to CTLs and NK cells. Inhibits mitogen- and alloantigen-induced blastogenesis. | Potent inhibitor of T-cell proliferation. | Potent inhibitor of T-cell proliferation (reported to be 10-100 times more potent than Cyclosporine A). | [6][8][9][10] |
| IC50 (T-cell Proliferation) | Not widely reported for T-helper cells. | ~1-100 ng/mL (Varies significantly based on stimulation conditions) | ~0.1-10 ng/mL (Varies significantly based on stimulation conditions) | [5][9][11] |
| Effect on IL-2 Production | Limited data available; may interfere with inflammatory factor gene expression. | Potent inhibitor of IL-2 gene transcription and production. | Potent inhibitor of IL-2 gene transcription and production. | [1][4][5] |
| Effect on IFN-γ Production | Limited data available. | Inhibits IFN-γ production. | Inhibits IFN-γ production. | [11] |
Performance Comparison: In Vivo Data
| Model | This compound | Cyclosporine A | Tacrolimus | References |
| Graft-versus-Host Disease (GVHD) | Treatment of donor cells with L-leucyl-L-leucine methyl ester has been shown to prevent the induction of a GVH-like reaction in mice. | Effective in preventing and treating GVHD. | Effective in preventing and treating GVHD. | [12][13] |
| Autoimmune Models | Limited data available. | Used in various animal models of autoimmune diseases, such as rheumatoid arthritis and uveitis. | Used in various animal models of autoimmune diseases. | [14][15] |
| Organ Transplantation | Limited data available. In canine allogeneic marrow transplantation, it did not prevent graft-versus-host disease. | Gold standard for preventing organ rejection in various transplantation settings. | Gold standard for preventing organ rejection, often used as a first-line agent. | [4][16][17] |
Signaling Pathways and Mechanisms
The distinct mechanisms of action of this compound and the calcineurin inhibitors are visualized below.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-Based)
This protocol outlines a common method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is progressively diluted with each cell division.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE (5 mM stock solution in DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin)
-
T-cell stimulants (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))
-
Test compounds (this compound, Cyclosporine A, Tacrolimus)
-
96-well round-bottom culture plates
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
CFSE Staining:
-
Wash isolated PBMCs with PBS.
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.[18]
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.[18]
-
Prepare serial dilutions of the test compounds in complete RPMI-1640 medium.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of T-cell stimulant (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio). Include an unstimulated control.[18]
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[18]
-
-
Flow Cytometry Analysis:
-
Harvest cells from each well.
-
Wash cells with PBS containing 2% FBS.
-
Acquire samples on a flow cytometer, detecting the CFSE signal.
-
Analyze the data using appropriate software to determine the percentage of proliferating cells and the proliferation index based on the dilution of CFSE fluorescence.[18]
-
Cytokine Production Assay (ELISA)
This protocol describes the quantification of secreted cytokines such as IL-2 and IFN-γ in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from the T-cell proliferation assay (or a parallel experiment).
-
Commercially available ELISA kit for the specific cytokine of interest (e.g., Human IL-2 ELISA Kit, Human IFN-γ ELISA Kit).
-
Microplate reader.
Procedure:
-
Sample Collection: After the desired incubation period in the T-cell proliferation assay, centrifuge the 96-well plate and carefully collect the supernatant. Store at -80°C until use.
-
ELISA Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, this involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody that binds to a different epitope on the cytokine.
-
Incubating and washing.
-
Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.[6]
-
Generate a standard curve by plotting the absorbance values of the known standards against their concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.[6]
-
Conclusion
This compound operates through a fundamentally different immunosuppressive mechanism than the calcineurin inhibitors Cyclosporine A and Tacrolimus. Its selective cytotoxicity towards CTLs and NK cells, while sparing T-helper cells at similar concentrations, suggests a more targeted approach to immunomodulation. This contrasts with the broad suppression of T-cell activation induced by Cyclosporine A and Tacrolimus.
While quantitative data for a direct comparison of T-helper cell proliferation inhibition is limited for this compound, its unique mechanism warrants further investigation for specific applications where the depletion of cytotoxic lymphocytes is desired, such as in certain autoimmune diseases or in the context of graft-versus-host disease. The choice of immunosuppressant will ultimately depend on the specific research or clinical context, weighing the need for broad versus targeted immune suppression. This guide provides a foundational framework for researchers to make informed decisions when considering this compound as a potential immunomodulatory agent.
References
- 1. Facebook [cancer.gov]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro effects of cyclosporine A and tacrolimus on regulatory T-cell proliferation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Different in vitro proliferation and cytokine‐production inhibition of memory T‐cell subsets after calcineurin and mammalian target of rapamycin inhibitors treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Pharmacokinetic comparison of cyclosporin A and tacrolimus in graft-versus-host disease prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An open, randomized comparison study of cyclosporine A, cyclosporine A + methotrexate and cyclosporine A + hydroxychloroquine in the treatment of early severe rheumatoid arthritis | springermedicine.com [springermedicine.com]
- 16. A comparison of tacrolimus and cyclosporine in liver transplantation: effects on renal function and cardiovascular risk status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Correlation Between Health Literacy and Tacrolimus Variability in Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
Safety Operating Guide
Safe Disposal of H-Leu-OMe.HCl: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of H-Leu-OMe.HCl (L-Leucine methyl ester hydrochloride), a common reagent in peptide synthesis and pharmaceutical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Core Safety & Handling Precautions:
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as a chemical waste product, subject to institutional, local, and national regulations.
-
Waste Collection:
-
Carefully transfer the unwanted this compound solid into a designated and clearly labeled chemical waste container.
-
For small spills, use appropriate tools to place the spilled material into a convenient waste disposal container.[2]
-
For large spills, use a shovel to place the material into a suitable waste container.[2]
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "L-Leucine methyl ester hydrochloride."
-
Include the approximate quantity of the waste.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
-
Quantitative Data Summary:
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C7H16ClNO2 | [2] |
| Molecular Weight | 181.66 g/mol | [1] |
| Melting Point | 150–153 °C (decomposes) | [1] |
| Storage Temperature | 2–8 °C | [1] |
| Solubility in Water | Highly soluble | [1] |
Experimental Protocols:
Currently, there are no standard, widely cited experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management service.
Disposal Decision Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Personal protective equipment for handling H-Leu-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white to almost white powder or crystalline solid that can cause skin, eye, and respiratory irritation[1]. Appropriate PPE is mandatory to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Minimum Requirement | Recommended for Spills or Poor Ventilation |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a face shield[2] |
| Hand Protection | Disposable nitrile gloves | Double-gloving or heavy-duty chemical-resistant gloves |
| Body Protection | Laboratory coat | Chemical-resistant apron or coveralls |
| Respiratory Protection | Not generally required in a well-ventilated area | NIOSH-approved dust respirator (e.g., N95) or a self-contained breathing apparatus (SCBA)[3] |
II. Operational Plan: Safe Handling and Storage
A. Engineering Controls:
-
Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control airborne dust.
-
Ensure easy access to an eyewash station and a safety shower.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Carefully weigh and dispense the powder in a fume hood to avoid generating dust.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing. This compound is highly soluble in water, DMSO, and methanol[1].
-
General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes[1]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
C. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark environment[1].
-
The recommended storage temperature is between 2-8°C[1].
-
It is hygroscopic, meaning it absorbs moisture from the air; therefore, protection from moisture is crucial[1].
III. Disposal Plan
A. Waste Characterization:
-
Unused this compound and any materials heavily contaminated with it should be treated as chemical waste.
B. Disposal Procedure:
-
Containerization: Collect waste in a clearly labeled, sealed container suitable for chemical waste.
-
Spill Cleanup: For small spills, use appropriate tools to carefully place the material into a designated waste container[3]. For larger spills, use a shovel for containment[3].
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as chemical waste.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations[1][3].
IV. Experimental Workflow Visualization
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
